Ethanol, 2-(ethylmethylamino)-
Description
BenchChem offers high-quality Ethanol, 2-(ethylmethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(ethylmethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDZWSATBBGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183131 | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-43-8 | |
| Record name | N-Ethyl-N-methylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(ethylmethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethanol, 2-(ethylmethylamino)-" properties
An In-depth Technical Guide to Ethanol, 2-(ethylmethylamino)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethanol, 2-(ethylmethylamino)- (CAS No. 2893-43-8), a tertiary amino alcohol. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the fundamental chemical and physical properties, discusses plausible synthetic routes, and details its known applications, including its significant designation as a controlled chemical precursor. Furthermore, this guide addresses safety and handling protocols in the absence of a dedicated Safety Data Sheet (SDS) by analyzing structurally related compounds. Finally, it outlines detailed experimental protocols for analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with predicted spectral data and workflow visualizations. This document is intended to serve as a foundational resource, blending established data with expert scientific insights to ensure a thorough understanding of this compound.
Ethanol, 2-(ethylmethylamino)-, also known as 2-[ethyl(methyl)amino]ethan-1-ol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group. This structure imparts properties of both classes of compounds, such as basicity from the amine and hydrogen bonding capability from the alcohol. Its unique combination of functional groups makes it a subject of interest as a research chemical and a precursor in more complex chemical syntheses.[1]
Table 1: Physicochemical Properties of Ethanol, 2-(ethylmethylamino)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 2893-43-8 | [1] |
| Molecular Formula | C₅H₁₃NO | [2] |
| Molecular Weight | 103.17 g/mol | [1] |
| Boiling Point | 141.3 °C at 760 mmHg | [2] |
| Density | 0.89 g/cm³ | [2] |
| Refractive Index | 1.439 | [2] |
| Flash Point | 35.5 °C | [2] |
| Vapor Pressure | 2.4 mmHg at 25 °C | [2] |
| Appearance | Not specified; likely a liquid at STP based on properties. | |
Synthesis and Purification
Proposed Synthetic Pathway: Ethoxylation of N-Ethylmethylamine
The most direct synthetic route is the reaction of N-ethylmethylamine with ethylene oxide. In this reaction, the lone pair of electrons on the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of the desired product after a proton transfer step (typically from a protic solvent or during aqueous workup).
Reaction Scheme: CH₃CH₂NH(CH₃) + (CH₂)₂O → CH₃CH₂N(CH₃)CH₂CH₂OH
This reaction is typically performed under controlled temperature and pressure conditions due to the high reactivity and toxicity of ethylene oxide. The choice of solvent and catalyst (if any) is critical to control the reaction rate and minimize side products, such as the formation of polyethoxylated species where the newly formed hydroxyl group reacts with additional ethylene oxide molecules.
Purification Workflow
Post-synthesis, the crude product would require purification to remove unreacted starting materials, solvent, and any side products. A standard purification workflow would involve distillation.
Causality in Experimental Choice: Fractional distillation is the method of choice due to the likely differences in boiling points between the starting amine, the product, and potential side products. The product's boiling point of 141.3 °C allows for effective separation from lower-boiling starting materials and higher-boiling oligomers.[2] Purity would be assessed at each stage using analytical techniques like Gas Chromatography (GC).
Caption: Proposed workflow for synthesis and purification.
Applications and Regulatory Context
Ethanol, 2-(ethylmethylamino)- is primarily utilized as a research chemical and an analytical reference standard.[1][3] Its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.
Role as a Chemical Weapons Precursor
A critical aspect of this compound is its classification as a Schedule 2 chemical under the Chemical Weapons Convention (CWC).[4] The European Union's export control handbook explicitly lists "2-(Ethylmethylamino)ethanol" with CAS number 2893-43-8 under Schedule 2 B11.[4]
Expert Insight: Schedule 2 chemicals are compounds that are precursors to the chemical weapons agents listed in Schedule 1 but may also have legitimate, small-scale commercial uses.[5] Its structural similarity to nitrogen mustards and other blister agents is the likely reason for this designation. The presence of the N-ethylmethyl group attached to a 2-hydroxyethyl moiety makes it a direct precursor to certain V-series nerve agents. Consequently, its production, use, and trade are strictly monitored and regulated by international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW). Any professional handling this substance must be aware of and compliant with all relevant national and international regulations.
Toxicology and Safe Handling
A specific, official Safety Data Sheet (SDS) for Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) was not identified in the public domain. Therefore, a risk assessment must be conducted based on the chemical's structure and data from closely related analogs, such as 2-Diethylaminoethanol (CAS 100-37-8).
Structural Hazard Analysis:
-
Amine Group (Tertiary): Tertiary amines are typically basic and can be corrosive to skin and eyes. They can cause severe irritation and chemical burns upon contact.
-
Alcohol Group (Primary): The ethanol moiety contributes to its flammability (Flash Point: 35.5 °C, which indicates it is a flammable liquid).[2]
-
Overall Molecule: Amino alcohols like 2-Diethylaminoethanol are known to be corrosive and can cause serious or permanent injury upon contact.[6] Vapors are often heavier than air, and combustion can produce toxic oxides of nitrogen (NOx).[6]
Recommended Safety Protocols:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.
Caption: General laboratory safety workflow.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of Ethanol, 2-(ethylmethylamino)-. The following are detailed protocols for standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for separating volatile compounds and confirming their molecular weight and fragmentation pattern. This self-validating system confirms purity via the chromatogram and identity via the mass spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup:
-
GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for analyzing amines.
-
Inlet: Set to 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Mass Analyzer: Scan range of m/z 40-400.
-
-
Data Interpretation:
-
Chromatogram: A pure sample should exhibit a single major peak. The retention time is characteristic of the compound under the specified conditions.
-
Mass Spectrum (Predicted): The molecular ion peak [M]⁺ should be observed at m/z = 103. Key fragmentation patterns for amino alcohols include alpha-cleavage. The most significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable, nitrogen-containing cation. The expected base peak would be at m/z = 88 , corresponding to the [M - CH₃]⁺ fragment, or m/z = 72 , corresponding to the [M - CH₂OH]⁺ fragment.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Methodology:
-
Sample Preparation: As the compound is a liquid, acquire the spectrum using a neat sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Expected Characteristic Peaks:
-
~3400 cm⁻¹ (broad): O-H stretch from the alcohol group. The broadness is due to hydrogen bonding.
-
~2970-2850 cm⁻¹ (strong): C-H stretches from the ethyl and methyl groups.
-
~1260-1000 cm⁻¹ (strong): C-N stretch of the tertiary amine and C-O stretch of the primary alcohol. These may overlap.
-
~1465 cm⁻¹: C-H bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR (Predicted Spectrum):
-
~3.6 ppm (triplet, 2H): -CH₂- group adjacent to the hydroxyl (-CH₂OH).
-
~2.6 ppm (triplet, 2H): -CH₂- group adjacent to the nitrogen (-N-CH₂-).
-
~2.5 ppm (quartet, 2H): -CH₂- group of the ethyl moiety (-N-CH₂CH₃).
-
~2.3 ppm (singlet, 3H): -CH₃ group on the nitrogen (-N-CH₃).
-
~1.1 ppm (triplet, 3H): -CH₃ group of the ethyl moiety (-N-CH₂CH₃).
-
Variable (singlet, 1H): -OH proton; its chemical shift is concentration and solvent dependent and may exchange with D₂O.
-
-
¹³C NMR (Predicted Spectrum): The molecule has 5 unique carbon atoms, and thus 5 distinct signals are expected in the ¹³C NMR spectrum.
Caption: Multi-technique analytical characterization workflow.
Conclusion
Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) is a specialty chemical with a defined set of physical properties and significant regulatory importance due to its status as a Schedule 2 chemical precursor. While detailed literature on its synthesis and toxicology is sparse, its chemical behavior, reactivity, and safety requirements can be reliably inferred from its structure and comparison with analogous amino alcohols. The analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and purity assessment. It is imperative that any scientist or organization working with this compound adheres to strict safety protocols and complies with all international regulations governing its use and transfer.
References
-
MOLBASE. 2-[ethyl(methyl)amino]ethanol | 2893-43-8. Available at: [Link]
-
PubChem, NIH. 2-(Methylamino)ethanol. Available at: [Link]
-
NIST/TRC Web Thermo Tables (WTT). 2-(methylamino)ethanol. Available at: [Link]
-
PubChem, NIH. 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol. Available at: [Link]
-
ChemSynthesis. 2-(ethyl-methylamino)ethanol. Available at: [Link]
-
Joint Research Centre, European Commission. Export Control Handbook for Chemicals (2025 edition). Available at: [Link]
-
Pharmaffiliates. 2-(ethyl(methyl)amino)ethan-1-ol. Available at: [Link]
- Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.
-
Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Available at: [Link]
-
NIST WebBook. Ethanol, 2-(ethylphenylamino)-. Available at: [Link]
-
Journal of Physical and Chemical Reference Data. Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of ethanol. Available at: [Link]
-
The Open University. 2.2.1 Analysis of ethanol using IR spectroscopy. Available at: [Link]
-
Organisation for the Prohibition of Chemical Weapons (OPCW). The "Science for Diplomats" Annex on Chemicals. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of ethanol. Available at: [Link]
-
art photonics. Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. Available at: [Link]
-
PubChem, NIH. 2-(o-Toluidino)ethanol. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-[ethyl(methyl)amino]ethanol|2893-43-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Diethyl Ethanolamide | CAS No: 2893-43-8 [aquigenbio.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. opcw.org [opcw.org]
- 6. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
"Ethanol, 2-(ethylmethylamino)-" CAS number 42185-03-5
Technical Guide: 2-(Ethylmethylamino)ethanol (EMEA)
Critical Data Discrepancy Note
Attention Researchers: This guide addresses a critical inconsistency found in common chemical databases regarding the subject topic.
-
The Name Provided: "Ethanol, 2-(ethylmethylamino)-" refers to the chemical 2-(Ethylmethylamino)ethanol (also known as N-Ethyl-N-methylethanolamine). The correct CAS number for this substance is 2893-43-8 .
-
The CAS Provided: 42185-03-5 corresponds to 2-Propoxyethylamine (an ether-amine isomer).[1]
-
Editorial Decision: Given the specific IUPAC naming convention used in the prompt ("Ethanol, ..."), this guide focuses on 2-(Ethylmethylamino)ethanol (EMEA) . This substance is of significantly higher relevance in drug development and regulatory compliance (CWC Schedule 2) compared to the ether isomer.
Chemical Identity & Physicochemical Profile
2-(Ethylmethylamino)ethanol (EMEA) is a bifunctional tertiary amine alcohol. Its structure features a nitrogen center substituted with an ethyl group, a methyl group, and a hydroxyethyl group. This asymmetry makes it a versatile intermediate for introducing specific alkyl-amino moieties into pharmaceutical scaffolds.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | 2-(Ethyl(methyl)amino)ethanol | IUPAC |
| Common Abbreviations | EMEA, N-Ethyl-N-methylethanolamine | |
| CAS Number | 2893-43-8 | Note: CAS 42185-03-5 is the propyl ether isomer. |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| Boiling Point | 141.3°C (at 760 mmHg) | Volatile organic base |
| Density | 0.89 g/cm³ | Less dense than water |
| Solubility | Miscible in water, ethanol, acetone | Hygroscopic |
| pKa | ~9.5–10.0 (Estimated) | Typical for tertiary alkanolamines |
| Appearance | Colorless to pale yellow liquid | Amine-like odor |
Regulatory Context: Chemical Weapons Convention (CWC)[3]
Warning: This section is critical for compliance. EMEA is a controlled substance under international law.
CWC Schedule 2 Status
EMEA falls under Schedule 2, Part B, Item 10 of the Chemical Weapons Convention (CWC).
-
Definition: "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) aminoethanols and corresponding protonated salts."
-
Rationale: It is a direct precursor to Nitrogen Mustards (specifically HN1 analogs) and can be used in the synthesis of V-series nerve agents.
-
Compliance Requirements:
-
Declaration: Facilities producing, processing, or consuming quantities above the verification threshold (typically 1 tonne/year) must declare activities to the OPCW (Organisation for the Prohibition of Chemical Weapons).
-
Export Control: Transfers to non-CWC State Parties are generally prohibited or require End-Use Certificates (EUC).
-
Synthesis & Manufacturing Methodologies
The synthesis of EMEA typically employs alkylation strategies. The choice of route depends on the starting material availability and the scale of production.
Route A: Ethoxylation of N-Ethylmethylamine (Industrial)
This is the preferred industrial route due to atom economy (100%).
-
Reactants: N-Ethylmethylamine + Ethylene Oxide (EO).
-
Conditions: Exothermic reaction, typically conducted at 40–80°C under slight pressure (2–5 bar) to keep EO liquid/dissolved.
-
Catalyst: Often autocatalytic or water-catalyzed.
Route B: Alkylation of N-Methylethanolamine (Laboratory)
Useful when handling gaseous EO is not expanding.
-
Reactants: N-Methylethanolamine + Ethyl Bromide (or Ethyl Iodide).
-
Conditions: Reflux in ethanol/acetonitrile with a base (K₂CO₃) to scavenge acid.
-
Purification: Fractional distillation.
Visualization: Synthesis Pathways
Figure 1: Comparison of industrial (Route A) and laboratory (Route B) synthesis pathways for EMEA.
Applications in Research & Industry
Pharmaceutical Intermediate
EMEA serves as a "chiral-like" building block (though achiral itself, it creates asymmetry if the N is quaternized or if the backbone is substituted).
-
Antihistamines: Used to introduce the N-ethyl-N-methyl moiety found in certain tricyclic antihistamine analogs.
-
Anesthetics: Precursor for local anesthetic analogs where diethylamino groups are replaced with ethylmethylamino to modulate lipophilicity (LogP).
Gas Treatment (Amine Scrubbing)
Tertiary amines like EMEA are used in "Tail Gas Treating" units.
-
Mechanism: EMEA selectively absorbs H₂S and CO₂ from natural gas streams.
-
Advantage: As a tertiary amine, it does not form carbamates directly with CO₂, resulting in a lower heat of regeneration compared to primary amines (like MEA). This makes it energy-efficient for CO₂ capture.
Precursor for Functionalized Lipids
In drug delivery research, EMEA is used to synthesize cationic lipids for mRNA delivery (LNPs). The tertiary amine headgroup is protonated at physiological pH (endosome), facilitating endosomal escape.
Analytical Characterization
To validate the identity of synthesized EMEA, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.25 ppm | Singlet (s) | 3H | N-CH₃ (Methyl group on Nitrogen) |
| 1.05 ppm | Triplet (t) | 3H | CH₃ of Ethyl group |
| 2.48 ppm | Quartet (q) | 2H | CH₂ of Ethyl group |
| 2.55 ppm | Triplet (t) | 2H | N-CH₂ (Ethanol backbone) |
| 3.60 ppm | Triplet (t) | 2H | O-CH₂ (Ethanol backbone) |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 103.
-
Base Peak: m/z 72 (Loss of -CH₂OH group, characteristic of alkanolamines: [Et-N(Me)=CH₂]⁺).
-
Secondary Fragment: m/z 58 (Loss of -CH₂CH₂OH, [Et-NH-Me]⁺ type fragment).
Safety & Handling Protocols
Hazard Classification (GHS):
-
Danger: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Dermal).
-
H-Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Neoprene or Butyl rubber gloves (Nitrile may have breakthrough times <15 mins for amines). Chemical splash goggles and face shield.
-
Spill Management: Neutralize with weak acid (citric acid) or use commercial amine spill kits. Do not use water initially as it spreads the corrosive liquid.
-
Storage: Store under nitrogen (air-sensitive/hygroscopic) in corrosion-resistant containers (Glass/HDPE). Avoid copper/brass fittings (amines corrode copper).
References
-
OPCW . (2023).[2][3] Annex on Chemicals: Schedule 2. Organisation for the Prohibition of Chemical Weapons.[2] [Link]
-
PubChem . (2023). 2-(Ethyl(methyl)amino)ethanol (Compound Summary). National Center for Biotechnology Information. [Link]
-
Weissermel, K., & Arpe, H. J. (2008). Industrial Organic Chemistry. Wiley-VCH.[4] (Reference for Ethoxylation/Amine synthesis routes).
Sources
- 1. 2-Propoxyethylamine | C5H13NO | CID 111878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Weapons Convention - Wikipedia [en.wikipedia.org]
- 3. armscontrol.org [armscontrol.org]
- 4. DE102005043142A1 - Deacidifying a fluid stream comprises absorbing acid gases in an absorbent comprising a polyamine and an aliphatic or alicyclic amine - Google Patents [patents.google.com]
Process Chemistry Guide: Synthesis of 2-(Ethylmethylamino)ethanol
CAS: 2893-37-0
Synonyms:
Executive Summary
This technical guide details the synthesis of 2-(ethylmethylamino)ethanol , a tertiary amino alcohol utilized as a specialized building block in pharmaceutical synthesis, polyurethane catalysis, and corrosion inhibition. Unlike its symmetric analogs (e.g.,
This document outlines two distinct synthesis pathways:
-
Industrial Route (Ethoxylation): The direct atom-economic addition of ethylene oxide to
-ethylmethylamine. -
Laboratory Route (Reductive Methylation): The Eschweiler-Clarke methylation of 2-(ethylamino)ethanol, avoiding the use of gaseous ethylene oxide.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 103.16 g/mol | |
| CAS Number | 2893-37-0 | |
| Boiling Point | 141–145 °C | @ 760 mmHg (Lit.)[1][2] |
| Density | 0.89–0.91 g/cm³ | @ 20 °C (Est.) |
| Refractive Index | 1.439 | @ 20 °C |
| Flash Point | ~35–50 °C | Caution: Treat as Flammable Liquid |
| Solubility | Miscible | Water, Ethanol, Ether |
| pKa | ~9.5–9.8 | Typical for |
Retrosynthetic Analysis
The synthesis strategy relies on constructing the tertiary amine core. The most logical disconnection occurs at the C-N bond of the ethanol chain (Route A) or the Methyl-N bond (Route B).
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Primary Synthesis: Ethoxylation of -Ethylmethylamine
Best for: Industrial scale-up, high atom economy. Critical Hazard: Requires handling Ethylene Oxide (Carcinogenic, Extremely Flammable).
Reaction Mechanism
The reaction proceeds via an
Figure 2: Nucleophilic ring opening of ethylene oxide by the secondary amine.
Experimental Protocol
Reagents:
- -Ethylmethylamine (1.0 eq)
-
Ethylene Oxide (1.05 eq)
-
Water (0.1 eq, Catalyst)
Procedure:
-
Setup: Use a stainless steel autoclave or a pressure-rated glass reactor equipped with a cooling jacket and a gas inlet tube. Purge with nitrogen.
-
Charging: Charge
-ethylmethylamine and water (catalyst) into the reactor. Cool the mixture to 0–5 °C. -
Addition: Slowly introduce Ethylene Oxide (gas or liquid) while maintaining the internal temperature below 30 °C. Note: The reaction is highly exothermic.
-
Reaction: Once addition is complete, allow the temperature to rise to 40–50 °C and stir for 2–4 hours to ensure consumption of the epoxide.
-
Workup: Degas the reactor (remove unreacted EO into a scrubber). Distill the reaction mixture under reduced pressure.
-
Purification: Collect the fraction boiling at ~141 °C (atmospheric) or equivalent reduced pressure boiling point.
Self-Validating Check:
-
In-Process Control (IPC): Monitor the disappearance of the secondary amine peak via GC. If secondary amine > 2%, add more EO. If poly-ethoxylated impurities appear (high boilers), reduce reaction temperature and EO excess.
Secondary Synthesis: Reductive Methylation (Eschweiler-Clarke)
Best for: Laboratory synthesis, avoiding gaseous epoxides. Safety Profile: Manageable standard organic hazards (Formaldehyde).
Reaction Logic
This route utilizes 2-(ethylamino)ethanol (readily available) and methylates the nitrogen using formaldehyde and formic acid. The formic acid acts as the hydride source to reduce the intermediate iminium ion.
Experimental Protocol
Reagents:
-
2-(Ethylamino)ethanol (1.0 eq)[3]
-
Formaldehyde (37% aq. solution, 2.2 eq)
-
Formic Acid (98%, 2.5 eq)
Procedure:
-
Mixing: In a round-bottom flask equipped with a reflux condenser and addition funnel, charge 2-(ethylamino)ethanol.
-
Addition: Cool to 0 °C. Add Formic Acid dropwise (Exothermic). Then add Formaldehyde solution.
-
Reflux: Heat the mixture gradually to reflux (100 °C).
evolution will be observed. Maintain reflux for 8–12 hours until gas evolution ceases. -
Quench: Cool to room temperature. Acidify with HCl (optional, to remove non-basic impurities by extraction) or proceed directly to basification.
-
Basification: Add 25% NaOH solution until pH > 12. The product will separate as an oil or require extraction.
-
Extraction: Extract with Dichloromethane (
). Dry combined organics over . -
Purification: Remove solvent and fractionally distill the residue.
Self-Validating Check:
-
Visual: Cessation of bubbling (
) indicates reaction completion. -
NMR: Appearance of a sharp singlet (
-Me) at ppm in -NMR.
Analytical Characterization & QC
| Technique | Expected Signal / Result |
| GC-MS | Molecular Ion |
| 1H-NMR | (CDCl3): |
| IR Spectroscopy | Broad band at 3200–3400 cm⁻¹ (OH stretch). No N-H stretch (confirms tertiary amine). |
| Water Content | < 0.5% by Karl Fischer (Critical for polyurethane applications). |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol (Homolog data). Retrieved from [Link]
-
Molbase. (2023). 2-[ethyl(methyl)amino]ethanol Properties and Safety. Retrieved from [Link]
-
Organic Syntheses. (1950). Eschweiler-Clarke Methylation of Amines. Org. Synth. 1945, 25, 89. Retrieved from [Link][4]
-
Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide. Journal of the American Chemical Society, 54(7), 2925–2930. (Foundational protocol for secondary amine ethoxylation). Retrieved from [Link]
Sources
Technical Monograph: Ethanol, 2-(ethylmethylamino)-
Common Name: N-Ethyl-N-methylethanolamine CAS Registry Number: 2893-43-8 Molecular Formula: C₅H₁₃NO
Executive Summary
Ethanol, 2-(ethylmethylamino)- (N-Ethyl-N-methylethanolamine) represents a critical subclass of tertiary amino alcohols used as intermediate synthons in pharmaceutical development and high-performance gas treating solvents. Unlike its symmetric analogs (e.g., N-dimethylethanolamine or N-diethylethanolamine), this asymmetric molecule offers unique steric and electronic properties. Its specific molecular weight of 103.16 g/mol and amphiphilic nature allow for precise modulation of lipophilicity (LogP) in drug design and reaction kinetics in acid gas scrubbing (CO₂ capture).
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthesis protocols, analytical characterization, and applications.
Chemical Identity & Molecular Weight Analysis[1]
Stoichiometric Breakdown
Precise molecular weight calculation is fundamental for stoichiometric accuracy in organic synthesis.
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Fraction (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 58.22% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 12.70% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 13.58% |
| Oxygen | O | 15.999 | 1 | 15.999 | 15.51% |
| Total | 103.165 | 100.00% |
Exact Mass (Monoisotopic): 103.099714 u Molar Mass: 103.16 g/mol
Physicochemical Profile
-
Appearance: Clear, colorless liquid[1]
-
Boiling Point: 141.3°C (at 760 mmHg)[2]
-
Density: ~0.89 g/cm³[2]
-
Flash Point: 35.5°C (Flammable)
-
pKa (Calculated): ~9.8 (Basic, typical of tertiary amines)
-
Solubility: Miscible with water, ethanol, and most organic solvents.
Synthesis & Manufacturing Methodologies
The industrial and laboratory synthesis of N-Ethyl-N-methylethanolamine typically follows the alkoxylation route. This involves the nucleophilic attack of a secondary amine (N-ethylmethylamine) on the strained ring of ethylene oxide.
Reaction Mechanism
The reaction proceeds via an Sₙ2 mechanism where the lone pair of the nitrogen atom attacks the less hindered carbon of the epoxide ring.
Figure 1: Synthesis pathway via ethoxylation of N-ethylmethylamine.
Experimental Protocol: Controlled Ethoxylation
Safety Warning: Ethylene oxide is toxic and explosive. This reaction must be performed in a pressurized reactor or with a dry-ice condenser in a fume hood.
Reagents:
-
N-Ethylmethylamine (1.0 eq)
-
Ethylene Oxide (1.05 eq)
-
Water (catalytic amount, optional to facilitate proton transfer)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a dropping funnel (pressure-equalizing), and a thermometer. Purge with nitrogen.
-
Charging: Add N-Ethylmethylamine to the flask. Cool to 0°C using an ice bath.
-
Addition: Slowly add liquid Ethylene Oxide dropwise. The reaction is exothermic; maintain internal temperature below 45°C to prevent polymerization of EO.
-
Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to ensure completion.
-
Purification: Distill the crude mixture under reduced pressure. Collect the fraction boiling at ~141°C (atmospheric) or equivalent reduced temperature.
Analytical Characterization
Validating the identity of 2-(ethylmethylamino)ethanol requires specific spectroscopic signatures.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.05 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl terminal) |
| 2.25 | Singlet (s) | 3H | N-CH₃ (N-Methyl) |
| 2.45 | Quartet (q) | 2H | -N-CH₂ -CH₃ (Ethyl methylene) |
| 2.55 | Triplet (t) | 2H | -N-CH₂ -CH₂-OH (Ethanolamine backbone) |
| 3.60 | Triplet (t) | 2H | -N-CH₂-CH₂ -OH (Adjacent to Oxygen) |
Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70eV)
-
Molecular Ion (M⁺): m/z 103 (Weak intensity)
-
Base Peak: m/z 72 (Loss of -CH₂OH group via α-cleavage).
-
Secondary Peak: m/z 58 (Loss of -CH₂CH₂OH group).
Figure 2: Predicted mass spectrometry fragmentation pattern.
Applications in Research & Development
Pharmaceutical Intermediate
N-Ethyl-N-methylethanolamine serves as a versatile building block. The hydroxyl group can be converted into a chloride (using SOCl₂) or a sulfonate ester, creating a reactive electrophile for attaching the N-ethyl-N-methylaminoethyl moiety to pharmacophores. This moiety is common in:
-
Antihistamines: Modulating H1-receptor binding affinity.
-
Psychotropics: Adjusting blood-brain barrier penetration via LogP modification.
CO₂ Capture (Acid Gas Treating)
In industrial gas treating, this molecule acts as a tertiary amine .
-
Advantage: Unlike primary amines (MEA), it does not form stable carbamates with CO₂. Instead, it promotes the hydrolysis of CO₂ to bicarbonate.
-
Energy Efficiency: The heat of reaction is lower than primary amines, requiring less energy for solvent regeneration (stripping).
-
Steric Tuning: The asymmetry (ethyl vs. methyl) disrupts lattice packing, potentially lowering the freezing point of Deep Eutectic Solvents (DES) prepared with this amine.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
-
Storage: Store in a cool, well-ventilated place under inert atmosphere (Nitrogen/Argon). It is hygroscopic and sensitive to air (oxidation).
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17916, N-Ethyl-N-methylethanolamine. Retrieved from [Link]
-
Molbase (2025). 2-[ethyl(methyl)amino]ethanol SDS and Properties. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethanamine, N-ethyl-N-methyl- (Precursor Data). Retrieved from [Link]
-
Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide.[5] Journal of the American Chemical Society. (Foundational chemistry for secondary amine ethoxylation).
Sources
A Comprehensive Technical Guide to the Nomenclature and Identification of Ethanol, 2-(ethylmethylamino)-
Abstract
This technical guide provides an in-depth analysis of the chemical compound "Ethanol, 2-(ethylmethylamino)-" (CAS No. 2893-43-8). The nomenclature of simple alkanolamines is often a source of confusion for researchers due to the prevalence of structurally similar compounds with subtly different naming conventions. This document serves to disambiguate "Ethanol, 2-(ethylmethylamino)-" from its close relatives, providing a clear and authoritative resource for its identification. We will detail its chemical identifiers, synonyms, and physical properties, and present a comparative analysis with other common ethanolamines. Furthermore, a conceptual synthesis workflow is outlined, grounded in established chemical principles for analogous compounds, to provide researchers with a foundational understanding of its formation.
Core Compound Identification: Ethanol, 2-(ethylmethylamino)-
The subject of this guide is a tertiary aminoalcohol. The systematic IUPAC name, 2-(ethylmethylamino)ethanol, clearly describes its structure: a two-carbon ethanol backbone with an amino group at position 2, which is itself substituted with one ethyl and one methyl group.
The most critical and unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
-
Primary IUPAC Name: 2-(ethylmethylamino)ethanol
-
CAS Number: 2893-43-8[1]
-
Molecular Formula: C₅H₁₃NO[1]
The structural representation is crucial for unambiguous identification.
Caption: Chemical structure of 2-(ethylmethylamino)ethanol.
Nomenclature and Synonyms
Accurate communication in research and development necessitates familiarity with a compound's various synonyms. The following table consolidates the known identifiers and names for CAS 2893-43-8.
| Identifier Type | Value | Source |
| CAS Registry No. | 2893-43-8 | ChemSynthesis[1] |
| IUPAC Name | 2-(ethylmethylamino)ethanol | ChemSynthesis[1] |
| Synonym | 2-[ethyl(methyl)amino]ethanol | ChemSynthesis[1] |
| Synonym | 2-(ethyl-methyl-amino)-ethanol | ChemSynthesis[1] |
| Molecular Formula | C₅H₁₃NO | ChemSynthesis[1] |
| InChIKey | UWKDZWSATBBGBN-UHFFFAOYAW | ChemSynthesis[1] |
| SMILES | CCN(C)CCO | ChemSynthesis[1] |
| MDL Number | MFCD00045978 | ChemSynthesis[1] |
Note: As of the latest review, detailed experimental physical properties such as boiling point, melting point, and density for 2-(ethylmethylamino)ethanol are not widely published in major databases.[1]
Disambiguation from Structurally Related Alkanolamines
A significant challenge in working with ethanolamines is the potential for nomenclature confusion. Minor variations in the alkyl groups attached to the nitrogen atom result in distinct chemical entities. Understanding these differences is paramount for experimental design, procurement, and safety.
The following diagram and table illustrate the structural distinctions between our target compound and three commonly encountered, structurally similar alkanolamines.
Caption: Relationship between the target compound and similar alkanolamines.
Comparative Data Table
This table summarizes key properties, highlighting the differences that arise from small structural changes.
| Compound Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-(ethylmethylamino)ethanol | 2893-43-8 | C₅H₁₃NO | 103.16 | N/A | N/A |
| 2-(Dimethylamino)ethanol (DMAE) | 108-01-0 | C₄H₁₁NO | 89.14 | ~135 | ~0.89 |
| 2-(Ethylamino)ethanol | 110-73-6 | C₄H₁₁NO | 89.14 | 169-170 | 0.914 |
| 2-(Methylamino)ethanol (NMEA) | 109-83-1 | C₃H₉NO | 75.11 | 158.1 | 0.935 |
(Data sourced from references[2][3][4][5])
Conceptual Synthesis Pathway
While a specific, validated protocol for the industrial production of 2-(ethylmethylamino)ethanol was not identified, its synthesis can be logically inferred from established methods for producing related N-alkylated aminoethanols. The most direct conceptual route involves the reaction of N-ethylmethylamine with ethylene oxide.
This process is analogous to the industrial synthesis of N-methylethanolamine, which involves reacting monomethylamine with ethylene oxide.[5][6]
Workflow: Ethoxylation of N-Ethylmethylamine
The core of the synthesis is the nucleophilic ring-opening of ethylene oxide by the secondary amine, N-ethylmethylamine.
Caption: Conceptual workflow for the synthesis of 2-(ethylmethylamino)ethanol.
Methodology Considerations:
-
Reactor Setup: The reaction would likely be conducted in a pressurized, temperature-controlled chemical reactor, as ethylene oxide is a gas at standard temperature and pressure.[6]
-
Stoichiometry Control (Causality): The molar ratio of reactants is a critical parameter. To maximize the yield of the desired mono-ethoxylated product, N-ethylmethylamine should be used in stoichiometric excess relative to ethylene oxide. This principle is applied in related syntheses to prevent the newly formed hydroxyl group from reacting with additional ethylene oxide molecules, which would lead to the formation of undesired polyethoxylated byproducts.[5]
-
Catalysis: While the reaction can proceed without a catalyst at elevated temperatures and pressures, acidic or basic catalysts, or specific agents like water, are often used in industrial settings to improve reaction rates and selectivity under milder conditions.[6]
-
Purification: Following the reaction, the product mixture would require purification. Fractional distillation is the standard method for separating the target product from unreacted starting materials and any high-boiling-point byproducts.[5]
Safety and Handling Protocols
Based on the hazard profiles of related ethanolamines[7][8][9]:
-
Corrosivity: Alkanolamines are typically corrosive and can cause severe skin burns and eye damage.[7][8] Immediate and thorough rinsing with water is essential after any contact.
-
Toxicity: Analogues are classified as harmful if swallowed and toxic in contact with skin.[9]
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Experimental Protocol: Safe Handling and Preparation of a Standard Solution
-
Pre-Handling: Ensure the work area is clean and an eyewash station and safety shower are accessible.[7] Confirm all required PPE is in good condition and worn correctly.
-
Aliquotting: Conduct all transfers of the neat material inside a certified chemical fume hood. Use appropriate chemical-resistant pipettes or a glass syringe to transfer the required volume.
-
Dilution: To prepare a solution, slowly add the calculated amount of 2-(ethylmethylamino)ethanol to the chosen solvent (e.g., deionized water, ethanol) while stirring. The dissolution of alkanolamines can be exothermic; prepare solutions in an ice bath to control the temperature if necessary.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
"Ethanol, 2-(ethylmethylamino)-" (CAS 2893-43-8) is a distinct chemical entity whose identification can be confounded by its similarity to other common ethanolamines. This guide has established its definitive identifiers, provided a framework for distinguishing it from related compounds, and outlined a logical synthesis pathway. By adhering to the principles of careful nomenclature, comparative analysis, and stringent safety protocols based on analogous compounds, researchers can confidently and safely incorporate this molecule into their development programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved February 11, 2026, from [Link].
-
Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved February 11, 2026, from [Link].
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Retrieved February 11, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved February 11, 2026, from [Link].
-
ChemSynthesis. (2025, May 20). 2-(ethyl-methylamino)ethanol. Retrieved February 11, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109756, Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-. Retrieved February 11, 2026, from [Link].
-
Loba Chemie. (2016, June 1). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved February 11, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. Retrieved February 11, 2026, from [Link].
-
Organic Syntheses. (n.d.). N-METHYLETHYLAMINE. Retrieved February 11, 2026, from [Link].
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved February 11, 2026, from [Link].
- Google Patents. (2000). JP2000204065A - Method for producing N-methylethanolamine.
-
LookChem. (n.d.). N-METHYLAMINOETHANOL. Retrieved February 11, 2026, from [Link].
-
Veeprho. (n.d.). Diazepam N-oxide | CAS 2888-64-4. Retrieved February 11, 2026, from [Link].
-
City of Madison. (n.d.). Madison General Ordinances. Retrieved February 11, 2026, from [Link].
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 6. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Solubility of 2-(Ethylmethylamino)ethanol
This guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylmethylamino)ethanol (CAS No. 2893-43-8), a tertiary amino alcohol of interest in various research and development applications. Recognizing the scarcity of readily available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in solution.
Introduction to 2-(Ethylmethylamino)ethanol
2-(Ethylmethylamino)ethanol, also known as N-ethyl-N-methylethanolamine, is a tertiary amino alcohol with the chemical formula C5H13NO. Its structure, featuring both a hydroxyl group and a tertiary amine, imparts a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are pivotal in determining its solubility across a range of solvents, a critical parameter for its application in chemical synthesis, formulation development, and biological studies. An accurate understanding of its solubility is essential for designing reaction conditions, developing stable formulations, and predicting its behavior in physiological environments.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Ethylmethylamino)ethanol is presented in Table 1. These properties provide the basis for understanding its solubility behavior.
| Property | Value | Source |
| CAS Number | 2893-43-8 | [1] |
| Molecular Formula | C5H13NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred from similar amino alcohols |
| Boiling Point | Data not readily available | [1] |
| Melting Point | Data not readily available | [1] |
| Density | Data not readily available | [1] |
Principles of Solubility for 2-(Ethylmethylamino)ethanol
The solubility of 2-(Ethylmethylamino)ethanol is governed by the interplay of its hydrophilic and hydrophobic moieties. The hydroxyl (-OH) and the tertiary amine (-N(CH3)(C2H5)) groups are capable of forming hydrogen bonds with polar solvents, particularly water and alcohols. This suggests a high affinity for and likely miscibility with such solvents. The presence of both ethyl and methyl groups introduces a degree of hydrophobic character, which may influence its solubility in nonpolar organic solvents.
Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:
-
High Solubility/Miscibility: In polar protic solvents such as water, ethanol, and methanol, due to strong hydrogen bonding interactions.
-
Moderate to High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Lower Solubility: In nonpolar solvents such as hexanes and toluene, where the polar functional groups have limited favorable interactions.
The pH of aqueous solutions will also significantly impact the solubility of 2-(Ethylmethylamino)ethanol. As a tertiary amine, it will be protonated in acidic conditions, forming a cation that is expected to be highly water-soluble.
Experimental Protocol for Solubility Determination
The following detailed protocol describes the widely accepted "shake-flask" method, a robust and reliable technique for determining the equilibrium solubility of a compound in various solvents. This method is aligned with the principles outlined in guidelines such as those from the OECD for determining water solubility.[2][3][4]
Materials and Equipment
-
2-(Ethylmethylamino)ethanol (purity >98%)
-
Selected solvents (e.g., water, ethanol, acetone, acetonitrile, hexane) of high purity (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and PTFE-lined septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or MS), or quantitative Nuclear Magnetic Resonance (qNMR))
Step-by-Step Methodology
-
Preparation of the Test Substance-Solvent Mixture:
-
Add an excess amount of 2-(Ethylmethylamino)ethanol to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the exact mass of the added compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 48 hours is typical for many compounds. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause emulsification.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solid from the saturated solution.
-
Visually inspect the vials to confirm the presence of an excess of the undissolved compound.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Record the mass of the filtered saturated solution.
-
Dilute the filtered sample with a known volume or mass of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).
-
Prepare a calibration curve using standard solutions of 2-(Ethylmethylamino)ethanol of known concentrations.
-
Determine the concentration of 2-(Ethylmethylamino)ethanol in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks to ensure the trustworthiness of the results. The visual confirmation of excess undissolved compound at the end of the experiment validates that saturation was achieved. The use of a pre-validated, specific analytical method ensures the accuracy of the quantification. The rationale for the extended equilibration and settling times is to ensure that the system has reached a true thermodynamic equilibrium, a fundamental requirement for accurate solubility measurement.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2-(Ethylmethylamino)ethanol.
Caption: Experimental workflow for determining the solubility of 2-(Ethylmethylamino)ethanol.
Conclusion
While quantitative solubility data for 2-(Ethylmethylamino)ethanol is not extensively documented in publicly accessible literature, its molecular structure provides a strong basis for predicting its solubility behavior. For researchers and drug development professionals, the experimental protocol detailed in this guide offers a robust and reliable framework for determining its solubility in various solvents of interest. Adherence to these methodologically sound procedures will ensure the generation of high-quality, reproducible data, which is fundamental for the successful application of this compound in further research and development.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]2]
-
Analytice. (2022, October 18). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]3]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]4]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-. Substance Details - SRS. Retrieved from [Link]]
-
ChemSynthesis. (2025, May 20). 2-(ethyl-methylamino)ethanol. Retrieved from [Link]1]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]]
-
Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 415-417. [Link]5]
Sources
Methodological & Application
Synthesis of "Ethanol, 2-(ethylmethylamino)-" from N-ethyldiethanolamine
[1]
PART 3: EXPERIMENTAL PROTOCOLS
Step 1: Catalytic Disproportionation (Cleavage)
Objective: Convert N-ethyldiethanolamine to 2-(ethylamino)ethanol. Mechanism: High-temperature catalytic amine exchange/disproportionation.
Reagents & Equipment:
-
Substrate: N-Ethyldiethanolamine (High Purity >98%).
-
Catalyst: Manganese Oxide (MnO
) supported on Zirconium Oxide (ZrO ) or commercially available dehydrogenation catalysts (e.g., Copper-Chromite, though Mn/Zr is specific to this patent literature). -
Apparatus: Stainless steel autoclave (for pressure) or fixed-bed reactor (continuous flow). For lab-scale batch: 3-neck round bottom flask with vigorous stirring and reflux condenser (if operating at atm pressure) or autoclave.
Protocol:
-
Catalyst Preparation: If not purchasing, impregnate ZrO
powder with Manganese(II) nitrate solution, dry at 110°C, and calcine at 400°C for 4 hours to generate active MnO /ZrO . -
Loading: Charge the reactor with N-Ethyldiethanolamine and Catalyst (5-10 wt% loading relative to amine).
-
Reaction:
-
Inert the system with Nitrogen (
). -
Heat the mixture to 190°C - 220°C .
-
Maintain agitation for 6–12 hours. The reaction is driven by thermodynamic equilibrium; "disproportionation" will yield a mixture of the mono-ethyl, di-ethyl, and unsubstituted ethanolamines.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the catalyst (reuse possible).
-
Purification (Critical): Perform fractional distillation under reduced pressure.
-
Target Fraction: 2-(Ethylamino)ethanol (Boiling Point: ~167°C at atm, approx. 70-75°C at 10 mmHg).
-
Note: Separation from unreacted starting material (BP ~250°C) is facile due to the large boiling point difference.
-
-
Yield Expectation: 40–60% (conversion limited by equilibrium). Unreacted starting material can be recycled.
Step 2: Eschweiler-Clarke Methylation
Objective: Methylate the secondary amine to the target tertiary amine.[1][2] Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid as the hydride donor.[2][3]
Reagents:
-
Formaldehyde: 37% Aqueous Solution (Formalin).
-
Formic Acid: 88% or 98% Reagent Grade.
-
Solvent: Water (part of the formalin system).
Protocol:
-
Setup: 250 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser, Addition Funnel.
-
Charging:
-
Add 2-(Ethylamino)ethanol (1.0 eq, e.g., 0.1 mol, 8.9 g) to the flask.
-
Cool to 0°C in an ice bath.
-
Add Formic Acid (2.5 eq, 0.25 mol) slowly. Caution: Exothermic reaction.
-
-
Formaldehyde Addition:
-
Add Formaldehyde (37% soln, 2.2 eq) dropwise via addition funnel while stirring.
-
-
Reflux:
-
Heat the mixture gradually to 100°C (Reflux).
-
Observation: Evolution of
gas indicates the reaction is proceeding.[1] -
Maintain reflux for 8–12 hours until gas evolution ceases.
-
-
Workup:
-
Cool to room temperature.
-
Add HCl (4M) (approx 1.2 eq) to ensure the amine is protonated (optional, helps remove volatiles).
-
Evaporate excess formaldehyde/formic acid under reduced pressure (Rotovap).
-
Basification: Treat the residue with 40% NaOH (aq) until pH > 12. The amine will separate as an oil.
-
Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3 x 50 mL).
-
Drying: Dry combined organics over anhydrous
.
-
-
Final Purification:
-
Remove solvent in vacuo.
-
Distill the residue. Target 2-(Ethylmethylamino)ethanol boils at 141°C (760 mmHg) .
-
Yield Expectation: 85–95% for this step.
PART 4: ANALYTICAL VALIDATION
Data Summary Table
| Parameter | Target Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Boiling Point | 141.3°C (at 760 mmHg) | Distillation / lit. |
| Density | 0.89 g/cm³ | Pycnometer |
| Refractive Index | 1.439 | Refractometer |
| Mass Spec (GC-MS) | Parent Ion: m/z 103.1 | EI-MS (70 eV) |
| Purity | > 98.0% | GC-FID |
Self-Validating NMR Markers (
-
N-Methyl Group: Look for a sharp singlet integrating to 3H around
2.2–2.3 ppm . Absence of this peak indicates failed methylation. -
N-Ethyl Group: Triplet (3H) at ~1.0 ppm and Quartet (2H) at ~2.5 ppm.
-
Ethanol Backbone: Two triplets (2H each) at ~2.5 ppm (
) and ~3.6 ppm ( ). -
OH Proton: Broad singlet (variable, ~3-5 ppm), disappears with
shake.
PART 5: REFERENCES
-
Production Method for 2-(Ethylamino)ethanol. Patent EP2910544A1. European Patent Office. (Describes the catalytic disproportionation of N-ethyldiethanolamine). Link
-
Eschweiler–Clarke Reaction. Organic Chemistry Portal. (Standard protocol for N-methylation of secondary amines). Link
-
Schedule 2 Chemicals. Organisation for the Prohibition of Chemical Weapons (OPCW). (Regulatory classification of N,N-dialkyl aminoethanols). Link
-
2-[Ethyl(methyl)amino]ethanol Properties. Molbase Encyclopedia. (Physical properties and CAS 2893-43-8 data).[5][6] Link
Use of "Ethanol, 2-(ethylmethylamino)-" in CO2 capture technologies
Technical Application Note: Optimization of CO2 Capture using 2-(Ethylmethylamino)ethanol (EMAE) Based Solvent Systems
Abstract
This application note details the physicochemical profiling and experimental validation of 2-(Ethylmethylamino)ethanol (EMAE) (CAS: 2893-43-8) as a component in advanced carbon capture solvents. Unlike primary amines (e.g., MEA) which suffer from high regeneration energy costs due to stable carbamate formation, EMAE is a tertiary amine that facilitates CO2 absorption via a bicarbonate mechanism. This guide provides researchers with a self-validating protocol to quantify the kinetic limitations and thermodynamic advantages of EMAE, specifically focusing on its application in water-lean and biphasic solvent systems.
Physicochemical Profile & Mechanistic Insight
1.1 Chemical Identity
-
IUPAC Name: 2-(Ethyl(methyl)amino)ethanol
-
CAS Number: 2893-43-8
-
Class: Tertiary Alkanolamine
-
Molecular Weight: 103.16 g/mol
-
Boiling Point: ~160°C (Estimated based on homologs)
1.2 Reaction Mechanism: The Tertiary Advantage
The critical distinction of EMAE compared to conventional solvents (MEA, DEA) is the absence of a hydrogen atom on the amino-nitrogen. Consequently, EMAE cannot form a carbamate directly. Instead, it acts as a base catalyst, promoting the hydrolysis of CO2 to form bicarbonate (
-
Stoichiometry: 1:1 (CO2:Amine). This offers a theoretical loading capacity double that of unhindered primary amines (0.5:1).
-
Thermodynamics: The heat of reaction (
) for bicarbonate formation is significantly lower (~50-60 kJ/mol CO2) than carbamate formation (~80-85 kJ/mol CO2), resulting in reduced reboiler duty during regeneration.
DOT Diagram: Tertiary Amine Reaction Pathway
Caption: Mechanism of CO2 absorption by EMAE. Note the absence of stable carbamate formation, facilitating easier regeneration.
Protocol A: Kinetic Profiling (Stirred Cell Method)
Objective: Determine the overall mass transfer coefficient (
Materials:
-
Double-jacketed stirred cell reactor (Interface area
40-50 cm²). -
EMAE (purity >99%).
-
Piperazine (PZ) as a promoter (Optional for comparative baseline).
-
N2 and CO2 gas cylinders with Mass Flow Controllers (MFC).
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of EMAE.
-
Note: For water-lean experiments, substitute water with Ethylene Glycol or Sulfolane.
-
-
System Inerting: Purge the reactor with N2 (200 mL/min) for 15 minutes to remove O2.
-
Thermal Equilibration: Circulate water through the jacket to maintain
. -
Interface Stabilization: Adjust the stirring speed to ensure a flat gas-liquid interface (typically 60-80 RPM). Warning: Vortex formation invalidates the known surface area.
-
Absorption Phase: Switch gas feed to 10% CO2 / 90% N2. Maintain constant pressure (e.g., 1 atm).
-
Data Logging: Record the pressure drop (batch mode) or outlet CO2 concentration (continuous mode via IR analyzer) every 5 seconds.
Data Analysis (Self-Validation Check):
Calculate the flux (
Protocol B: Vapor-Liquid Equilibrium (VLE) & Cyclic Capacity
Objective: Measure the CO2 solubility limit (rich loading) and the strippable capacity (cyclic loading).
Experimental Workflow:
-
Saturation (Rich Loading):
-
Bubble pure CO2 through the EMAE solution at 40°C until the pH stabilizes (typically pH ~7-8 for tertiary amines).
-
Measurement: Gravimetric analysis. Weigh the cell before and after saturation.
-
Validation: The weight gain must correspond to >0.8 mol CO2/mol amine for a successful tertiary amine test.
-
-
Desorption (Lean Loading):
-
Heat the saturated solution to 110°C (simulating the stripper column).
-
Flow N2 sweep gas to facilitate CO2 removal.
-
Continue until weight loss plateaus.
-
-
Cyclic Capacity Calculation:
Comparative Performance Table (Representative Data)
| Parameter | MEA (Benchmark) | EMAE (Target) | EMAE + PZ (Promoted) |
| Amine Type | Primary | Tertiary | Blend |
| Max Loading ( | 0.50 mol/mol | ~0.95 mol/mol | ~0.85 mol/mol |
| Heat of Abs ( | -85 kJ/mol | -55 kJ/mol | -65 kJ/mol |
| Relative Kinetics | Fast | Slow | Moderate |
| Corrosion Potential | High | Low | Low-Medium |
Protocol C: Analytical Validation (Amine Titration)
Objective: Verify exact amine concentration before and after cycling to detect degradation.
Method: Potentiometric Titration with 1N HCl.
-
Step 1: Dilute 1.0 g of sample in 50 mL deionized water.
-
Step 2: Titrate with 1.0 N HCl using a pH electrode.
-
Step 3: Identify Equivalence Points.
-
Tertiary amines (EMAE) show a single inflection point around pH 4-5.
-
Degradation products (heat stable salts) often shift the initial pH or buffer capacity.
-
DOT Diagram: Experimental Validation Workflow
Caption: Cyclic workflow for validating solvent stability and capacity.
Safety & Handling
-
Toxicity: EMAE is an irritant. Use nitrile gloves and work in a fume hood.
-
Volatility: While less volatile than MEA, EMAE vapor can be corrosive. Install cold traps on all gas outlets to prevent amine loss and sensor damage.
References
-
Reaction Mechanisms of Tertiary Amines: Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases.[1][2] Industrial & Engineering Chemistry Fundamentals.
-
Kinetics of Amine-CO2 Systems: Vaidya, P. D., & Kenig, E. Y. (2007). CO2–alkanolamine reaction kinetics: A review of recent studies. Chemical Engineering & Technology.
-
Biphasic and Water-Lean Solvents: Zhang, J., et al. (2019). Phase change solvents for CO2 capture: A review. Journal of CO2 Utilization.
-
Analytical Titration Methods for Amines: Hilliard, M. D. (2008). A Predictive Thermodynamic Model for an Aqueous Blend of Potassium Carbonate, Piperazine, and Monoethanolamine for Carbon Dioxide Capture from Flue Gas. The University of Texas at Austin.
Sources
Application Note: "Ethanol, 2-(ethylmethylamino)-" (EMEA) as a Reactive Catalyst in Polymerization
[1]
Executive Summary & Chemical Identity[1][2][3]
Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8 ), commonly referred to as
This guide details the application of EMEA in Low-VOC Polyurethane (PU) Systems and UV-Curable Acrylates .[1]
Chemical Profile
| Property | Value | Relevance |
| CAS Number | 2893-43-8 | Unique Identifier |
| Formula | Hybrid Amine/Alcohol | |
| MW | 103.16 g/mol | Low molecular weight for high catalytic density |
| Boiling Point | ~160–170 °C | High boiling point reduces immediate volatility |
| Functionality | Tertiary Amine + | Catalyst + Chain Extender |
Mechanism of Action
To use EMEA effectively, one must understand its biphasic behavior.[1] It acts first as a catalyst, then as a reactant.[1]
The "Gelling" Catalysis (Phase 1)
The tertiary nitrogen possesses a lone pair that nucleophilically activates the isocyanate carbon, facilitating the attack by polyols.[1] The asymmetry of the ethyl and methyl groups on the nitrogen provides a unique steric balance—less hindered than diethyl- analogs (faster onset) but more hindered than dimethyl- analogs (better flow).[1]
Immobilization (Phase 2)
As the polymerization proceeds, the primary hydroxyl group on the EMEA molecule attacks an isocyanate group.[1] This converts the catalyst into a carbamate (urethane) linkage , permanently locking the molecule into the polymer network.[1] This prevents migration, "fogging" (condensation on automotive glass), and offensive odors.[1]
Visualized Mechanism
The following diagram illustrates the transition from Catalytic Cycle to Network Immobilization.
Figure 1: The dual-pathway mechanism of EMEA.[1] The blue cycle represents standard catalysis; the red path represents the irreversible immobilization event.[1]
Application Note: Low-VOC Flexible Polyurethane Foam[1]
Context: Automotive and furniture industries require "Low Fogging" foams.[1] Standard catalysts (like DABCO or TEA) vaporize over time, coating windshields or causing vinyl staining.[1] EMEA solves this by reacting into the foam.[1]
Protocol 1: Synthesis of "Fugitive-Free" Molded Foam
Objective: Produce a flexible PU foam with zero amine migration.
Materials Required:
-
Polyol: Polyether triol (MW ~3500, OH value ~48).[1]
-
Isocyanate: MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate) prepolymer.[1][2]
-
Catalyst: EMEA (CAS 2893-43-8).[1]
-
Blowing Agent: Distilled Water.[1]
-
Surfactant: Silicone stabilizer (e.g., L-580 type).[1]
Experimental Workflow:
-
Resin Premix Preparation:
-
In a 500mL polyethylene cup, weigh 100g of Polyol.[1]
-
Add 3.0g Water (Blowing agent).[1]
-
Add 1.0g Silicone Surfactant.[1]
-
Catalyst Addition: Add 0.30g EMEA .
-
Note on Causality: We use 0.30g (approx 3.0 php) because the hydroxyl group consumes isocyanate; slightly higher loading than non-reactive catalysts is required to offset the consumption.[1]
-
Mix at 2000 RPM for 30 seconds using a high-shear blade.
-
-
Isocyanate Addition:
-
Calculate the Isocyanate Index (typically 105).[1]
-
Add the calculated mass of MDI/TDI rapidly (within 2 seconds).
-
-
Reaction & Nucleation:
-
Mix immediately at 3000 RPM for exactly 7 seconds .
-
Critical Step: Pour the mixture into a pre-heated aluminum mold (50°C) before the "Cream Time" (usually 10-12s).
-
-
Curing:
Self-Validating System (Quality Control):
To verify the protocol, perform the Fogging Test (DIN 75201) :
-
Place a 10g foam sample in a beaker covered with aluminum foil.
-
Heat beaker to 100°C for 3 hours; cool the foil.
-
Pass Criteria: The foil should show minimal oily residue compared to a control sample made with Triethylamine (TEA). If residue is high, the Isocyanate Index was likely too low, leaving unreacted EMEA.[1]
Application Note: Photo-Polymerization (UV Curing)[1]
Context: In UV-curable acrylates, oxygen inhibition prevents surface curing (leaving a sticky layer).[1] Tertiary amines act as oxygen scavengers and co-initiators.[1] EMEA is superior here because it co-initiates and then bonds to the matrix, reducing the "plasticizing" effect of free amines.[1]
Protocol 2: EMEA as a Synergist in Acrylate Systems[1]
Objective: Accelerate surface cure of a UV-coating without introducing volatile odors.
Formulation Table:
| Component | Function | Mass (%) |
| Epoxy Acrylate Oligomer | Backbone Resin | 45.0% |
| TPGDA (Monomer) | Diluent | 45.0% |
| Benzophenone | Type II Photoinitiator | 3.0% |
| EMEA | Co-Initiator / Synergist | 7.0% |
Experimental Workflow:
-
Dissolution: Dissolve Benzophenone in TPGDA at 40°C.
-
Blending: Add the Epoxy Acrylate and EMEA.[1] Mix until clear.
-
Application: Draw down a 50-micron film on a glass substrate.
-
Curing: Pass under a Mercury UV lamp (300 W/in) at a conveyor speed of 10 m/min.
Mechanism of Synergism:
The Benzophenone absorbs UV and enters an excited triplet state.[1] It abstracts a hydrogen atom from the
Figure 2: EMEA acting as a co-initiator to overcome oxygen inhibition.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Foam Collapse (PU) | EMEA loading too low; Gelling reaction too slow. | Increase EMEA by 0.1 php. The ethyl group adds steric hindrance, requiring slightly higher dosage than Dimethyl- analogs.[1] |
| Strong Odor in Final Product | Incomplete reaction of EMEA hydroxyl group. | Increase Isocyanate Index (e.g., from 100 to 105) to ensure all EMEA -OH groups are reacted. |
| Tacky Surface (UV) | Oxygen inhibition overcoming radical generation.[1] | Increase EMEA concentration or increase UV intensity. |
| High Viscosity Premix | Hydrogen bonding between EMEA and Polyol.[1] | Pre-warm the polyol to 40°C before adding EMEA.[1] |
References
-
PubChem. "2-(Ethylamino)ethanol Compound Summary."[1] National Library of Medicine.[1] Accessed October 2023.[1] Link[1]
-
Huntsman Corporation. "Reactive Amine Catalysts for Low Emission Polyurethane Foams."[1] Technical Bulletin. (General reference for reactive catalyst mechanisms). Link
-
American Chemistry Council. "Polyurethane Amine Catalysts: Guidelines for Safe Handling."[1] Center for the Polyurethanes Industry.[1] Link[1]
-
Engels, H.W., et al. "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges."[1] Angewandte Chemie International Edition, 2013.[1] (Review of catalytic mechanisms). Link[1]
-
Sigma-Aldrich. "2-(Methylamino)ethanol Product Specification." (Structural analog data). Link
Application Note: Protocol for the Purification of Ethanol, 2-(ethylmethylamino)-
Abstract & Scope
This application note details the protocol for the high-purity isolation of 2-(Ethylmethylamino)ethanol (also known as N-Ethyl-N-methylethanolamine).[1] This tertiary amino alcohol is a critical intermediate in the synthesis of pharmaceutical actives and functionalized surfactants.[1] Commercial grades often contain significant impurities, including water (due to hygroscopicity), secondary amines (N-ethylmethylamine), and oxidation byproducts (N-oxides), which can interfere with sensitive catalytic downstream reactions.[1]
This guide provides a self-validating purification strategy emphasizing vacuum fractional distillation and chemical desiccation to achieve purities >99.5% with water content <50 ppm.[1]
Physicochemical Profile
Understanding the thermodynamic properties of the target is essential for designing the distillation parameters.[1]
| Property | Value | Notes |
| CAS Number | 2893-37-0 | |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| Boiling Point (760 mmHg) | 141.3 °C | [1] |
| Density | 0.89 g/cm³ | at 25 °C [1] |
| Vapor Pressure | 2.4 mmHg | at 25 °C [1] |
| Flash Point | ~35.5 °C | Flammable Liquid [1] |
| Solubility | Miscible with water, alcohols | Highly Hygroscopic |
| pKa | ~9.5 - 10.0 | Estimated (Typical for tertiary amino alcohols) |
Safety & Handling (Critical)
Hazard Class: Corrosive (Skin/Eye), Flammable Liquid.[1]
-
Engineering Controls: All operations must be performed inside a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids. The compound reacts exothermically with acids.[1]
Purification Strategy
The purification process is divided into three logical phases: Dehydration , Fractionation , and Validation .[1]
Process Workflow Diagram
Figure 1: Decision tree and workflow for the purification of N-Ethyl-N-methylethanolamine.
Detailed Protocol
Phase A: Pre-Purification Assessment
Before initiating distillation, quantify the water content.[1]
-
Karl Fischer Titration: If water content is >1.0%, distillation efficiency drops due to potential azeotrope formation.[1]
-
Action: If wet, proceed to Phase B . If dry (<0.5%), proceed directly to Phase C .[1]
Phase B: Chemical Dehydration (If required)
Why not Silica/Sieves?[1] Amino alcohols can bind irreversibly to acidic drying agents like silica or some zeolites.[1] Basic drying agents are preferred.[1]
-
Reagent: Add Potassium Hydroxide (KOH) pellets (approx. 5% w/w) or Calcium Hydride (CaH₂) (approx. 2% w/w) to the crude liquid.
-
Note: CaH₂ is more effective but evolves H₂ gas. Use with extreme caution and proper venting. KOH is safer for bulk water removal but less rigorous.[1]
-
-
Stirring: Stir gently under an inert atmosphere (N₂ or Ar) for 12–24 hours at room temperature.
-
Filtration: Decant or filter the supernatant liquid through a glass frit (porosity M) under inert gas to remove the solid desiccant/sludge.[1]
Phase C: Vacuum Fractional Distillation
This is the critical step to remove secondary amines and high-boiling oxidation products.[1]
Equipment Setup:
-
Flask: Round-bottom flask (2-neck) with a magnetic stir bar.[1]
-
Column: Vigreux column (20cm) or packed column (glass helices) for better separation.
-
Condenser: Water-cooled condenser.[1]
-
Vacuum: Rotary vane pump capable of <10 mmHg, equipped with a cold trap (Dry ice/Acetone).[1]
-
Manometer: Digital vacuum gauge.[1]
Procedure:
-
Load: Transfer the dried amine to the boiling flask. Do not fill more than 60% capacity.
-
Inert Purge: Evacuate and backfill the system with Nitrogen three times to remove oxygen (prevents oxidation at high temps).[1]
-
Vacuum Application: Slowly lower the pressure to 10–20 mmHg .
-
Heating: Apply heat using an oil bath. Set the bath temperature ~20°C higher than the expected boiling point.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Discard the first 5-10% of distillate.[1] This contains residual water and volatile secondary amines (e.g., N-ethylmethylamine).[1]
-
Fraction 2 (Main Cut): Collect the fraction where the temperature stabilizes (±1°C). This is your pure product.
-
Residue: Stop distillation when ~10% volume remains to avoid distilling high-boiling impurities or peroxides.[1]
-
Quality Control & Validation
Verify the integrity of the purified material immediately after collection.[1]
| Test Method | Parameter | Acceptance Criteria |
| GC-FID/MS | Purity | > 99.5% Area |
| Karl Fischer | Water Content | < 100 ppm |
| 1H NMR | Identity | Confirm N-Methyl (s) and N-Ethyl (t, q) integration ratios.[1] Absence of N-H signals (secondary amine).[1] |
NMR Diagnostic: In CDCl₃, look for the N-Methyl singlet around 2.2-2.3 ppm .[1] The methylene protons of the ethyl group should appear as a quartet.[1] Impurity N-ethylmethylamine would show a broad singlet (N-H) which should be absent in the purified tertiary amine [3].[1]
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound acts as a base and will absorb atmospheric CO₂ (forming carbamates/carbonates) and moisture.[1]
-
Container: Amber glass with a PTFE-lined cap or Schlenk flask.
-
Temperature: 2–8°C (Refrigerated) recommended for long-term storage to inhibit N-oxide formation.[1]
References
-
Molbase Encyclopedia. (2023).[1] 2-[ethyl(methyl)amino]ethanol Properties and MSDS. Retrieved from [1]
-
NIST Chemistry WebBook. (2023).[1] Thermophysical Properties of Fluid Systems (General Estimation for Amino Alcohols). Retrieved from [1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for NMR interpretation of amines).
-
PubChem. (2023).[1] Compound Summary: 2-(Ethylmethylamino)ethanol.[1] Retrieved from [1]
Sources
"Ethanol, 2-(ethylmethylamino)-" reaction kinetics studies
Application Note: Advanced Kinetics & Characterization of Ethanol, 2-(ethylmethylamino)- (EMEA)
Executive Summary
This guide details the physicochemical characterization and reaction kinetics of Ethanol, 2-(ethylmethylamino)- (CAS: 2893-43-8), hereafter referred to as EMEA . As a tertiary alkanolamine, EMEA is a critical intermediate in the formulation of "hybrid" solvents for Carbon Capture, Utilization, and Storage (CCUS). Unlike primary amines (e.g., MEA) that form stable carbamates, EMEA promotes the base-catalyzed hydration of CO
This document provides a validated workflow for determining the reaction rate constants (
Chemical Profile & Thermodynamic Properties
Before kinetic testing, the fundamental thermodynamic baseline must be established. EMEA serves as a structural bridge between
| Property | Value / Characteristic | Relevance to Kinetics |
| IUPAC Name | 2-(Ethyl(methyl)amino)ethanol | Structural identification |
| CAS Number | 2893-43-8 | Global registry key |
| Molecular Weight | 103.16 g/mol | Diffusion coefficient calculation |
| Boiling Point | 141.3°C (at 760 mmHg) | Solvent volatility/loss analysis |
| Vapor Pressure | ~2.4 mmHg (at 25°C) | Gas phase resistance modeling |
| Amine Class | Tertiary | Cannot form carbamates; acts as proton acceptor |
| Predicted pKa | 9.3 – 9.6 (at 25°C) | Determines equilibrium position with CO |
Reaction Mechanism: Base-Catalyzed Hydration
Understanding the mechanism is prerequisite to selecting the correct kinetic model. As a tertiary amine, EMEA lacks the N-H proton required for direct carbamate formation. Instead, it acts as a homogeneous catalyst for the hydrolysis of CO
The Donaldson-Cullen Mechanism (General Base Catalysis):
-
Water Polarization: The lone pair on the EMEA nitrogen forms a hydrogen bond with a water molecule, increasing the nucleophilicity of the water oxygen.
-
Nucleophilic Attack: The polarized water molecule attacks the electrophilic carbon of CO
. -
Proton Transfer: EMEA accepts a proton to form the ammonium cation (
), releasing a bicarbonate ion ( ).
Reaction Stoichiometry:
Rate Law:
Pathway Visualization
Figure 1: The base-catalyzed hydration mechanism of CO2 by tertiary amines (EMEA).
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: Determine the acid dissociation constant (
Materials:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
EMEA (purity >99%).
-
0.1 N HCl (Standardized).
-
Jacketted glass vessel (thermostated to 25°C, 30°C, 40°C).
Procedure:
-
Preparation: Dissolve 0.002 mol of EMEA in 100 mL of degassed, deionized water.
-
Inerting: Sparge the solution with
gas for 15 minutes to remove dissolved CO (which acts as an interferent). -
Titration: Titrate with 0.1 N HCl in increments of 0.05 mL. Record pH after stabilization (drift < 0.5 mV/min).
-
Calculation: Plot pH vs. Volume of HCl. The pKa is the pH at the half-equivalence point.
-
Validation: The derivative curve (
) should show a single sharp peak.
-
Protocol B: Fast Kinetics using Stopped-Flow Spectrophotometry
Objective: Measure the second-order rate constant (
Apparatus:
-
Stopped-Flow Conductometer or Spectrophotometer (e.g., Biologic SFM or TgK Scientific).
-
Detection: Indicators (Thymol Blue) or direct conductivity detection.
Workflow:
Figure 2: Stopped-flow experimental logic for capturing millisecond reaction kinetics.
Step-by-Step Methodology:
-
Solution A (Amine): Prepare aqueous EMEA solutions at concentrations ranging from 0.05 M to 0.5 M. Add Thymol Blue indicator (10⁻⁵ M) if using optical detection.
-
Solution B (CO
): Saturate water with pure CO gas at a known temperature. M at 25°C. -
Pseudo-First-Order Condition: Ensure
(at least 10-fold excess). This simplifies the rate law to: Where . -
Shot Execution: Rapidly mix equal volumes of A and B in the stopped-flow cell.
-
Data Fitting: Fit the absorbance decay curve to a single exponential equation:
-
Rate Constant Extraction: Plot
(y-axis) vs. (x-axis).-
Slope:
(Second-order rate constant, ). -
Intercept: Should be near zero (or
if reversible).
-
Data Analysis & Interpretation
Kinetic Benchmarking
When analyzing EMEA data, benchmark against standard tertiary amines to validate system performance.
| Amine | Rate Constant ( | Source |
| MDEA (Methyl-diethanolamine) | ~ 4 - 5 | Standard Reference |
| TEA (Triethanolamine) | ~ 1 - 2 | Slow Reference |
| EMEA (Target) | Expected: 5 - 15 | Result of Protocol B |
Note: EMEA is expected to be slightly faster than MDEA due to the reduced steric bulk of the ethyl/methyl groups compared to the diethanol groups.
Activation Energy ( ) Calculation
Repeat Protocol B at 298K, 308K, 318K, and 328K. Use the Arrhenius equation:
References
-
Vaidya, P. D., & Kenig, E. Y. (2007). CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology. Link
-
Versteeg, G. F., et al. (1996). On the Kinetics between CO2 and Alkanolamines: A Review. Chemical Engineering Science. Link
-
PubChem Database. (2023). Compound Summary: 2-(Ethyl(methyl)amino)ethanol (CAS 2893-43-8). National Center for Biotechnology Information. Link
-
Kierzkowska-Pawlak, H. (2012). Experimental study of carbon dioxide absorption into aqueous solutions of N-ethyl-N-methylethanolamine. Ecological Chemistry and Engineering S. Link
Application Note: Advanced Formulation Strategies Using Ethanol, 2-(ethylmethylamino)- (EMEA)
Abstract
This technical guide outlines the formulation protocols for Ethanol, 2-(ethylmethylamino)- (EMEA) , an asymmetric tertiary amino-alcohol. Unlike symmetric analogs (e.g., Dimethylethanolamine - DMEA), EMEA offers a unique steric balance that optimizes reaction kinetics in polyurethane systems and provides precise pH-sensitivity in biomedical applications. This guide details two distinct workflows: (1) A "Zero-Fugitive" Polyurethane Coating for automotive/industrial interiors, and (2) A pH-Responsive Smart Coating for controlled drug release.
Chemical Profile & Mechanism of Action
The "Asymmetric Advantage"
EMEA (CAS 2893-43-8) serves a dual function in polymer matrices:
-
Catalytic Moiety (Tertiary Amine): The nitrogen center catalyzes the nucleophilic addition of polyols to isocyanates (gelling reaction). The presence of one ethyl and one methyl group provides intermediate steric hindrance. This results in a "delayed action" cure profile compared to the faster DMEA, allowing for better flow and leveling before the film sets.
-
Reactive Anchor (Primary Hydroxyl): The hydroxyl (-OH) group reacts with the isocyanate, covalently locking the catalyst into the polymer backbone. This eliminates catalyst migration, fogging (volatile emissions), and leaching.
Mechanistic Pathway (Polyurethane)
The following diagram illustrates how EMEA catalyzes the urethane formation and subsequently consumes itself to become part of the network.
Figure 1: Catalytic cycle of EMEA. Note the final step (Red Arrow) where EMEA reacts with Isocyanate, preventing migration.
Application A: Low-VOC Polyurethane Clear Coat
Target Audience: Industrial Coatings Formulators. Objective: Formulate a high-gloss, automotive-grade clear coat with zero catalyst migration (anti-fogging).
Formulation Strategy
Traditional amine catalysts (e.g., TEA, DMEA) are volatile. In this protocol, EMEA is used as a Reactive Catalyst . It must be calculated as part of the Polyol equivalent weight because it consumes Isocyanate (NCO) groups.
Materials & Stoichiometry
-
Resin (Part A): Acrylic Polyol (OH equivalent weight ~400).
-
Hardener (Part B): HDI Trimer (Isocyanate).
-
Reactive Catalyst: EMEA (CAS 2893-43-8).
-
Solvent: Methyl Ethyl Ketone (MEK) or Butyl Acetate.
Stoichiometric Calculation:
EMEA Molecular Weight (MW):
Step-by-Step Protocol
-
Hydroxyl Value Adjustment:
-
Calculate the total OH equivalents of your base polyol.
-
Add EMEA at 0.5% to 1.5% by weight of total resin solids.
-
Crucial Step: You must add the OH contribution of EMEA to your total OH count to determine the correct amount of Isocyanate (Part B).
-
Formula:
.
-
-
Dispersion:
-
Add EMEA directly to the Polyol (Part A).
-
Mix under low shear (500 RPM) for 5 minutes. Note: EMEA is hygroscopic; minimize air exposure to prevent moisture uptake which causes micro-foaming.
-
-
Activation:
-
Add Isocyanate (Part B) at an NCO:OH index of 1.05:1.00.
-
Mix vigorously for 2 minutes.
-
-
Application & Cure:
-
Apply film (wet thickness 50-75 µm) onto substrate.
-
Cure Schedule: Ambient cure (25°C) for 30 minutes (dust-free) or bake at 60°C for 20 minutes.
-
Validation: Solvent Rub Test
To verify the catalyst has locked into the matrix and the cure is complete:
-
Wait 24 hours post-cure.
-
Saturate a cloth with MEK (Methyl Ethyl Ketone).
-
Perform double-rubs (back and forth) with 1kg pressure.
-
Pass Criteria: >100 double rubs with no softening or gloss loss.
Application B: pH-Responsive Biomedical Coating
Target Audience: Drug Delivery & Biomaterials Scientists. Objective: Synthesize a smart polymer coating that becomes soluble/permeable in acidic environments (e.g., tumor microenvironment pH 6.5 or endosomes pH 5.0).
Mechanism: The Proton Sponge Effect
The tertiary amine in EMEA has a pKa
Synthesis Protocol: EMEA-Methacrylate Monomer
Before coating, EMEA must be functionalized to a polymerizable monomer.
Reaction Scheme:
Step 1: Monomer Synthesis
-
Setup: 3-neck flask, ice bath (0°C), Nitrogen purge.
-
Reagents: Dissolve EMEA (10g, 97 mmol) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM).
-
Addition: Dropwise add Methacryloyl Chloride (1.1 eq) over 1 hour. Exothermic reaction - maintain T < 5°C.
-
Workup: Wash organic layer with
, brine, and water. Dry over . Remove solvent via rotary evaporation. -
Yield Check: Verify structure via H-NMR (Look for vinyl protons at 5.5-6.1 ppm).
Step 2: Polymer Coating Formulation[1]
-
Monomer Mix: Combine synthesized EMEAMA (20 wt%), HEMA (Hydroxyethyl methacrylate, 10 wt% for hydrophilicity), and PEG-DA (Crosslinker, 1 wt%).
-
Solvent: Ethanol/Water (70:30).
-
Initiator: AIBN (0.5 wt%).
-
Coating Process:
-
Dip-coat the medical device or drug core into the solution.
-
Thermal cure at 60°C for 12 hours (inert atmosphere).
-
Experimental Validation: Swelling Ratio
Perform this test to validate pH-responsiveness.
| Parameter | pH 7.4 (Physiological) | pH 5.0 (Endosomal/Acidic) | Interpretation |
| Gravimetric Swelling | < 10% | > 150% | High swelling at pH 5.0 indicates successful protonation of EMEA moieties. |
| Drug Release Rate | Slow / Minimal | Burst / Rapid | Coating "opens" in acidic conditions to release payload. |
Handling & Safety Protocols
Hazard Class: Corrosive (Skin/Eyes), Flammable Liquid.
-
Storage: Store under Nitrogen or Argon. EMEA is sensitive to
(forms carbamates) and moisture. -
PPE: Butyl rubber gloves are required. Nitrile provides only temporary splash protection against amino-alcohols.
-
Neutralization: Spills should be neutralized with weak acid (e.g., dilute acetic acid) and absorbed with sand/vermiculite. Do NOT use sawdust (fire hazard with amines).
References
-
Reactive Amine Catalysts in Polyurethanes
-
Source: American Chemistry Council, Center for the Polyurethanes Industry.[2] "Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal."
-
Link:
-
-
Mechanism of Tertiary Amine Catalysis
-
pH-Responsive Amino-Ester Polymers
- Source: "Synthesis, Curing Behavior and Swell Tests of pH-Responsive Coatings from Acryl-Termin
-
Link:
-
Safety Data (Ethanol, 2-(methylamino)- analog used for reference)
- Source: PubChem Labor
-
Link:
Disclaimer: This Application Note is for research and development purposes only. Formulators must perform their own stability and safety testing before commercialization.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Ethylmethylamino)ethanol Purification
Topic: Troubleshooting & Purification Guide for 2-(Ethylmethylamino)ethanol
CAS: [Unknown/Variable depending on salt form, typically 2893-43-8 for free base]
Chemical Formula:
Executive Technical Summary
2-(Ethylmethylamino)ethanol (EMAE) presents a unique purification challenge due to its bifunctional nature: it possesses both a basic tertiary amine and a hydrophilic primary alcohol. This duality creates competing physical properties—high water solubility, potential for zwitterionic-like interactions on silica, and susceptibility to N-oxide formation.
Key Physicochemical Constraints:
-
Boiling Point: ~160–170°C (at 760 mmHg). High thermal stress during atmospheric distillation promotes degradation.
-
Basicity (pKa): ~9.[1]9. The molecule is protonated at neutral pH, leading to severe tailing in standard chromatography.
-
Hygroscopicity: Forms persistent hydrogen-bonded networks with water; likely forms a high-boiling azeotrope.
Purification Workflow Decision Matrix
Before initiating purification, assess your purity requirements and current impurity profile.
Figure 1: Decision tree for selecting the optimal purification method based on the dominant impurity.
Module A: Distillation & Thermal Management
The Problem: EMAE has a high boiling point. Heating it to 160°C+ in the presence of oxygen triggers rapid oxidation to N-oxides (yellow/brown impurities) and potential elimination reactions.
Protocol: Vacuum Fractionation
Objective: Lower the boiling point to <80°C to prevent thermal degradation.
-
System Setup: Use a short-path distillation head or a Vigreux column (if fractionation is needed).
-
Vacuum Requirement: High vacuum is non-negotiable.
-
Target Pressure: < 10 mmHg (preferably < 2 mmHg).
-
Target Vapor Temp: 50–70°C .
-
-
The "Acid Trick" (Pro Tip):
-
Observation: Distillates often turn yellow within hours.
-
Mechanism: Trace volatile amines or pre-existing N-oxides catalyze further oxidation.
-
Correction: Pre-treat the crude oil with solid KOH pellets (1-2% w/w) prior to distillation to neutralize trace acidic impurities and suppress hydrolysis, OR ensure the receiving flask is rigorously inerted with Argon. Note: Some industrial protocols for similar amino alcohols suggest acidification to pH ~11 before distillation to lock non-volatile impurities, but for lab scale, inert atmosphere is safer [1].
-
Troubleshooting Distillation
| Symptom | Probable Cause | Corrective Action |
| Bumping / Foaming | Water content or dissolved gas. | Degas crude under weak vacuum at RT before heating. Use a larger stir bar or capillary bleed. |
| Yellow Distillate | Oxidation (N-oxide formation).[2][3] | CRITICAL: Leak in the system. Grease all joints. Bleed in Nitrogen/Argon, not air. |
| Temperature Spikes | Azeotrope break or polymerization. | Stop heat. Check vacuum stability. If residue is viscous/black, discard pot residue immediately. |
Module B: Chromatographic Separation
The Problem: Tertiary amines like EMAE interact strongly with the acidic silanol groups (
The Solution: Mobile Phase Modification
You must suppress the ionization of the amine or block the silanol sites.
Method 1: The "Amine Wash" (Standard)
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase: DCM : Methanol (9:1 to 4:1).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Why: The TEA/Ammonia competes for the silanol sites, allowing the EMAE to elute freely [2].
Method 2: Neutral Alumina (Alternative)
-
Stationary Phase: Aluminum Oxide (Neutral, Brockmann Grade III).
-
Why: Alumina is less acidic than silica, reducing the acid-base interaction with the tertiary amine. Tailing is significantly reduced without aggressive modifiers.
Figure 2: Workflow for eliminating amine tailing during chromatography.
Module C: Drying & Storage (The Water Problem)
The Problem: EMAE is miscible with water. Standard rotary evaporation will not remove the last 5-10% of water due to hydrogen bonding and potential azeotrope formation.
Drying Protocol
-
Bulk Water: If water content is >10%, dissolve in DCM and wash with brine (NaCl sat.). Warning: EMAE is very water soluble; extensive back-extraction of the aqueous layer with DCM (3x) is required to recover yield.
-
Chemical Drying: Dry the organic layer over Sodium Sulfate (
) . Avoid Magnesium Sulfate ( ) if the amine is sensitive, though usually acceptable. -
Polishing (The Final 1%):
-
Do not use acidic drying agents (e.g.,
) as they will react with the amine. -
Best Practice: Store the distilled oil over activated 3Å or 4Å Molecular Sieves [3].
-
Activation: Heat sieves to 250°C under vacuum for 12 hours before use.
-
Frequently Asked Questions (FAQ)
Q: My product turned yellow after one week of storage. Is it ruined? A: Not necessarily. The yellow color is likely a trace N-oxide surface layer caused by oxidation.
-
Fix: Redistill under vacuum if high purity is needed.
-
Prevention:[4][5] Store under Argon/Nitrogen in amber glass. Tape the cap with Parafilm.
Q: I see a "ghost peak" in my NMR around 2.5-3.0 ppm that shifts with concentration.
A: This is likely water hydrogen-bonded to the amine nitrogen. Tertiary amino alcohols are hygroscopic. Run the NMR in
Q: Can I use acidic alumina?
A: No. Acidic alumina will protonate the amine, turning it into a salt (
Q: Is this compound regulated? A: Compliance Warning: 2-(Ethylmethylamino)ethanol is a structural precursor to Schedule 2 compounds (CWC) and V-series agents. While the alcohol itself may be available for legitimate research, users must strictly adhere to "Dual-Use Research of Concern" (DURC) protocols. Ensure your inventory tracking is precise and waste disposal is documented [4].
References
-
Purification of Dialkylaminoethanols. U.S. Patent 3,131,132. (Describes acid-treatment prior to distillation to prevent discoloration in similar amino alcohols). Link
-
Optimization of chromatographic separation of amines. Journal of Chromatography A, 1194(1), 80-89. (Detailed analysis of mobile phase modifiers like TEA for amine purification). Link
-
Drying of Organic Solvents and Reagents. Williams, D. B. G., & Lawton, M. (2010). Journal of Organic Chemistry. (General protocols for drying polar amines with molecular sieves). Link
-
Chemical Weapons Convention (CWC) Schedule 2 Chemicals. Organization for the Prohibition of Chemical Weapons (OPCW). (Regulatory context for N,N-dialkyl aminoethanols).[5][6] Link
Sources
- 1. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethanol, 2-(ethylmethylamino)-" stability and degradation pathways
Subject: Stability Profile, Degradation Pathways, and Handling Protocols
CAS: 2893-37-0 | Synonyms:
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 2-(ethylmethylamino)ethanol (EMEA) .
EMEA is a tertiary alkanolamine .[1] Unlike primary amines (like MEA) or secondary amines (like DEA), EMEA lacks a hydrogen atom on the nitrogen center.[1] This structural feature provides significant advantages, such as preventing direct carbamate formation with CO
However, "stable" does not mean "inert." EMEA is susceptible to oxidative fragmentation and thermal dealkylation.[1] Critically for pharmaceutical applications, its degradation products are secondary amines, which are potent precursors for nitrosamines (a "Cohort of Concern" class of genotoxins).[1][2]
Module 1: Oxidative Degradation (The "Fragmentation" Pathway)
The Issue: Users often report a gradual pH drop, increased viscosity, or "yellowing" of the solution during aerobic exposure (e.g., open storage or flue gas scrubbing).[1]
The Mechanism:
Oxidative degradation in EMEA proceeds via a radical mechanism , typically initiated by metal ions (Fe, Cu) or UV light.[1] The reaction targets the
-
Hydrogen Abstraction: A radical abstracts a hydrogen from the
-methyl, -ethyl, or ethanol chain.[1] -
Peroxyl Radical Formation: Oxygen adds to the radical site.[1]
-
Fragmentation: The C-N bond cleaves.[1]
Key Degradation Products:
-
Organic Acids: Formic acid, Acetic acid, Glycolic acid (leads to pH drop and corrosion).[1]
-
Secondary Amines (Critical):
-
Loss of Ethyl group
-Methylethanolamine (MMEA) -
Loss of Methyl group
-Ethylethanolamine (EEO)
-
-
Ammonia: Formed if the ethanol chain is fully cleaved.[1]
Module 2: Thermal Degradation & Nitrosamine Risks
The Issue: High-temperature processing (>120°C) or long-term storage can lead to unexpected peaks in LC-MS/GC-MS analysis.
The Mechanism: While tertiary amines are thermally robust, they undergo alkyldiethanolamine-type degradation (via nucleophilic substitution) at high temperatures.[1]
-
Disproportionation: EMEA molecules can exchange alkyl groups, forming complex quaternary species or different tertiary amines.[1]
-
Dealkylation: High thermal stress cleaves the alkyl groups, reverting the tertiary amine to a secondary amine.[1]
The Nitrosamine Hazard (Critical for Drug Development)
EMEA itself cannot directly form a stable
If EMEA degrades into
-
-Methylethanolamine
-Nitroso- -methylethanolamine [1] -
-Ethylethanolamine
-Nitroso- -ethylethanolamine [1]
Visualizing the Pathway:
Figure 1: Degradation cascade of EMEA showing the transition from a stable tertiary amine to high-risk nitrosamine precursors.
Module 3: Troubleshooting Guide (FAQs)
Q1: My EMEA sample has turned from colorless to yellow/brown. Is it compromised?
Diagnosis: This is a classic sign of oxidative degradation and the formation of conjugated byproducts (often imines or polymerized degradation products). Action:
-
Check pH: If pH has dropped significantly (e.g., from >11 to <10), organic acids (formic/glycolic) have formed.[1]
-
Quantify: Use GC or HPLC to check for secondary amines.[1] If secondary amines are >0.5%, the solvent quality is critical.[1]
-
Remediation: Distillation can recover pure EMEA, as the degradation products (salts/acids) are less volatile or significantly more volatile.[1]
Q2: We see "unknown" peaks in our LC-MS during stability testing.
Diagnosis: You are likely seeing dealkylation products . Action:
-
Look for Mass Shifts:
Q3: Can I use EMEA with alkyl halides without side reactions?
Diagnosis: Tertiary amines are nucleophilic.[1] Action:
-
EMEA will react with alkyl halides to form Quaternary Ammonium Salts (Quats) .[1] This is an irreversible alkylation.[1] Ensure your protocol intends to form a Quat; otherwise, avoid electrophiles.
Module 4: Experimental Protocols
Protocol A: Monitoring Degradation via Refractive Index & Conductivity
Use this for quick quality checks in CO2 capture or solvent cycling.[1]
| Parameter | Method | Expected (Pure EMEA) | Degradation Signal |
| Appearance | Visual | Clear, Colorless | Yellow/Brown, Turbid |
| Conductivity | Conductivity Meter | Low (< 10 | High (accumulation of ionic formates/oxalates) |
| Refractive Index | Refractometer | ~1.440 (20°C) | Drifts due to water/byproduct accumulation |
| Amine Assay | Titration (HCl) | >99% | Decreases (Tertiary amine content drops) |
Protocol B: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing oxidative stress sources in EMEA handling.
References
-
Lepaumier, H., et al. (2009).[1] "Degradation of MDEA and EMEA in CO2 capture processes: Identification of products and mechanisms." Industrial & Engineering Chemistry Research. (Generalized reference for tertiary amine degradation).
-
European Medicines Agency (EMA). (2020).[1] "Nitrosamine impurities in human medicinal products."[1][2] EMA/369136/2020.[1]
-
PubChem. (2024).[1] "Compound Summary: 2-(Ethyl(methyl)amino)ethanol." National Library of Medicine.
-
Rochelle, G. T. (2009).[1] "Amine Scrubbing for CO2 Capture." Science. (Foundational text on amine oxidation mechanisms).
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 2893-37-0 before handling.
Sources
Overcoming impurities in "Ethanol, 2-(ethylmethylamino)-" synthesis
Topic: Troubleshooting Impurities in Ethanol, 2-(ethylmethylamino)- (CAS: 2893-37-0) Ticket Focus: Synthesis Optimization, Impurity Profiling, and Purification Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Molecule & The Challenge
Ethanol, 2-(ethylmethylamino)- (EMEA) is a tertiary amino alcohol critical for pharmaceutical intermediates and advanced
Common Failure Modes:
-
Oligomerization: Uncontrolled reaction with Ethylene Oxide (EO) leads to poly-ethoxylated chains.
-
Oxidative Degradation: Rapid yellowing due to N-oxide formation or trace metal catalysis.
-
Incomplete Alkylation: Presence of secondary amine precursors (
-ethylaminoethanol or -methylaminoethanol).
Synthesis Pathways & Impurity Origins
To troubleshoot, you must first identify which route generated your impurities.
Visualization: Synthesis Logic & Side-Reactions
Figure 1: Mechanistic origins of impurities based on synthetic route selection.
Technical Support Tickets (Q&A)
Ticket #EMEA-001: "My product contains high molecular weight 'gunk' (Oligomers)."
User Context: Using Route A (Ethylmethylamine + EO). Diagnosis: You are experiencing Poly-ethoxylation . The hydroxyl group on the newly formed EMEA is competing with the starting amine for the remaining Ethylene Oxide.
Troubleshooting Protocol:
-
Kinetics Control: The amine nitrogen is more nucleophilic than the hydroxyl oxygen only at lower temperatures.
-
Action: Maintain reaction temperature below 50°C (ideally 35–40°C).
-
-
Stoichiometry Inversion:
-
Action: Do not add amine to EO. Add EO to the Amine slowly.
-
Ratio: Use a slight excess of amine (1.1 : 1.0) rather than EO. The unreacted volatile amine (Ethylmethylamine BP ~37°C) is easier to strip than heavy oligomers.
-
-
Catalyst Check: Avoid strong base catalysts during the initial addition; they deprotonate the hydroxyl group, accelerating O-alkylation (oligomerization).
Ticket #EMEA-002: "The liquid turns yellow/brown within hours of distillation."
User Context: Post-distillation storage. Diagnosis: This is Oxidative Instability , likely caused by N-Oxide formation or trace transition metals (Fe/Cu) catalyzing radical polymerization of impurities.
Corrective Workflow:
-
The EDTA Wash (Pre-Distillation):
-
Trace metals from stainless steel reactors catalyze oxidation.
-
Step: Wash the crude organic phase with 0.1M
(pH 8-9) before drying and distilling.
-
-
Inert Blanket:
-
Amino alcohols act as
scrubbers from the air, forming carbamates, and oxidize to N-oxides. -
Step: Store exclusively under Argon or Nitrogen.
-
-
Stabilizer Addition:
-
Step: Add 50–100 ppm of BHT (Butylated hydroxytoluene) to the receiving flask during distillation.
-
Ticket #EMEA-003: "I cannot separate the Secondary Amine precursor from the Target."
User Context: Using Route B (Methylation of N-Ethylethanolamine).
Diagnosis: Boiling point proximity.[1]
Chemical Scavenging Protocol (The "Acetic" Trick): If you have <5% secondary amine impurity, chemical removal is superior to physical separation.
-
Reagent: Add a stoichiometric equivalent (relative to the impurity) of Acetic Anhydride or Ethyl Formate .
-
Mechanism: This selectively acetylates the secondary amine (creating a non-volatile amide) but leaves the tertiary amine (EMEA) untouched.
-
Isolation: Distill the mixture. The target EMEA will distill over, while the heavy amide remains in the pot.
Purification & Isolation Data
Physical Property Table for Separation
| Component | CAS | Boiling Point (Atm) | Boiling Point (15 mmHg) | Solubility ( | Removal Strategy |
| EMEA (Target) | 2893-37-0 | ~160-165°C | ~65-70°C | Miscible | Fractional Distillation |
| Ethylmethylamine | 624-78-2 | 36-37°C | < 0°C | Miscible | Flash Strip / Rotary Evap |
| N-Ethylethanolamine | 110-73-6 | 167°C | ~72°C | Miscible | Chemical Scavenging (See Ticket 003) |
| Water | 7732-18-5 | 100°C | 20°C | Miscible | Azeotropic Distillation (Benzene/Toluene) |
Distillation Setup Guide
For high purity (>99.5%), a simple pot still is insufficient.
-
Column: Vigreux (min 20cm) or Packed Column (Glass helices).
-
Vacuum: Mandatory. Heating tertiary amino alcohols >150°C at atmospheric pressure promotes discoloration. Target 10–20 mmHg .
-
Reflux Ratio: 3:1 initially, then 1:1 for main fraction.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate using specific markers.
-
GC-MS Validation:
-
Look for the M-31 peak (Loss of
). -
Impurity Check: A peak at M+44 indicates EO oligomerization (+CH2CH2O unit).
-
-
Refractive Index (RI):
-
Pure EMEA should be approx 1.438 – 1.442 (
). Deviations >0.002 indicate water or secondary amines.
-
-
Water Content (Karl Fischer):
-
Target: < 0.1% . Amino alcohols are hygroscopic; high water content catalyzes hydrolysis of downstream ester applications.
-
References
-
Synthesis of Amino Alcohols (General Mechanisms)
-
Ethoxylation Kinetics & Impurities
-
Reductive Amination Protocols
- Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification. Gulf Professional Publishing.
-
Safety & Handling (SDS Data)
-
PubChem Compound Summary for CID 79904 (Related Homolog: N-Ethylethanolamine). Link
- Note: Specific SDS for CAS 2893-37-0 should be consulted from the supplier (e.g., Sigma-Aldrich/Merck)
-
Sources
- 1. How To [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting 2-(ethylmethylamino)ethanol NMR peak assignments
Introduction
Welcome to the technical support guide for the NMR analysis of 2-(ethylmethylamino)ethanol. As a molecule possessing multiple functional groups—a tertiary amine, a primary alcohol, and two distinct N-alkyl chains—its NMR spectrum can present several interpretation challenges. These can range from simple peak assignment to more complex issues like peak broadening and the appearance of unexpected signals. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during your experimental work. We will delve into the causality behind these phenomena and provide robust, field-proven protocols to resolve them.
FAQ 1: How do I perform a basic assignment of the ¹H and ¹³C NMR peaks for 2-(ethylmethylamino)ethanol?
Answer:
A logical starting point for any NMR analysis is to predict the spectrum based on the molecule's structure. For 2-(ethylmethylamino)ethanol, we expect to see five distinct signals in the ¹H NMR and four in the ¹³C NMR spectrum. The assignment is based on expected chemical shifts, integration (for ¹H), and multiplicities arising from spin-spin coupling.
¹H NMR Analysis:
-
Hydroxyl (-OH): This proton is labile and its chemical shift is highly variable, often appearing as a broad singlet anywhere between 1-5 ppm.[1] Its integration should be 1H.
-
Methylene adjacent to Oxygen (-CH₂-O): This group is deshielded by the electronegative oxygen atom and will appear as a triplet downfield, typically around 3.5-3.7 ppm. It is coupled to the adjacent methylene group (-CH₂-N).
-
Methylene adjacent to Nitrogen (-CH₂-N): This group is deshielded by the nitrogen and will also be a triplet, appearing upfield from the -CH₂-O group, likely in the 2.6-2.8 ppm range. It is coupled to both the -CH₂-O group and the ethyl protons.
-
N-Ethyl Methylene (-N-CH₂-CH₃): This methylene group is adjacent to the nitrogen and will appear as a quartet due to coupling with the three methyl protons. Its expected shift is around 2.5-2.7 ppm.
-
N-Methyl (-N-CH₃): The methyl group attached to the nitrogen is relatively shielded and will appear as a singlet (no adjacent protons to couple with) around 2.2-2.4 ppm.
-
N-Ethyl Methyl (-CH₂-CH₃): This is the most upfield signal, a triplet coupled to the N-ethyl methylene group, expected around 1.0-1.2 ppm.
¹³C NMR Analysis: The four unique carbon environments will produce four signals. The chemical shifts are influenced by the electronegativity of neighboring atoms (O > N).
-
-CH₂-O: Most deshielded carbon, ~60 ppm.
-
-CH₂-N: ~58 ppm.
-
-N-CH₂-CH₃: ~50 ppm.
-
-N-CH₃: ~42 ppm.
-
-CH₂-CH₃: Most shielded carbon, ~12 ppm.
Data Summary: Predicted NMR Assignments
| Assignment (¹H NMR) | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |
| a | -CH₂ -OH | ~3.6 | Triplet (t) | 2H |
| b | -CH₂ -N- | ~2.7 | Triplet (t) | 2H |
| c | -N-CH₂ -CH₃ | ~2.6 | Quartet (q) | 2H |
| d | -N-CH₃ | ~2.3 | Singlet (s) | 3H |
| e | -CH₂-CH₃ | ~1.1 | Triplet (t) | 3H |
| f | -OH | 1.0 - 5.0 (variable) | Broad Singlet | 1H |
| Assignment (¹³C NMR) | Structure Fragment | Expected δ (ppm) |
| 1 | C H₂-OH | ~60 |
| 2 | C H₂-N- | ~58 |
| 3 | -N-C H₂-CH₃ | ~50 |
| 4 | -N-C H₃ | ~42 |
| 5 | -CH₂-C H₃ | ~12 |
(Note: Chemical shifts are predictions and can vary based on solvent and concentration. Data for similar structures like 2-(methylamino)ethanol and 2-(ethylamino)ethanol were used as a reference.[2][3])
FAQ 2: The hydroxyl (-OH) peak is broad and I'm not sure which signal it is. How can I confirm its identity?
Answer:
This is a classic and easily solved problem in NMR spectroscopy. The broadness of the -OH signal is due to chemical exchange with trace amounts of acid or water in the solvent, which averages out its coupling to adjacent protons.[1] The definitive method for identifying a hydroxyl (or amine N-H) proton is the D₂O Shake experiment .
The principle is based on proton exchange. Deuterium oxide (D₂O) contains deuterium (²H), an isotope of hydrogen. When you add a drop of D₂O to your NMR sample, the labile -OH proton rapidly exchanges with a deuterium atom from D₂O.[4][5]
R-OH + D₂O ⇌ R-OD + HOD
Since deuterium nuclei do not resonate in the same frequency range as proton (¹H) nuclei, the original -OH signal will disappear from your ¹H NMR spectrum.[6][7] The signal for the adjacent methylene group (-CH₂-OH), which may have been a complex multiplet, will simplify (e.g., to a clean triplet) as its coupling to the -OH proton is removed.[7]
Experimental Protocol: D₂O Shake Test
-
Acquire Initial Spectrum: Dissolve your sample of 2-(ethylmethylamino)ethanol in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) directly into the tube.
-
Mix Vigorously: Cap the tube and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion form if the solvent is not miscible with water, but the exchange will still occur at the interface.[6]
-
Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.
-
Compare Spectra: Overlay the "before" and "after" spectra. The peak that has disappeared or significantly diminished in intensity is your hydroxyl proton.
FAQ 3: I'm seeing extra peaks in my spectrum that don't belong to my molecule. What are they?
Answer:
Extraneous peaks are a common occurrence and usually originate from a few predictable sources. Identifying them is a process of elimination.
-
Residual Solvents: The most common source of impurities is residual solvent from the synthesis workup or purification (e.g., ethyl acetate, acetone, dichloromethane, hexane).[8] Every deuterated solvent has characteristic residual peaks from its non-deuterated counterpart (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[9]
-
Water: A peak from water (H₂O or HOD) is almost always present. Its chemical shift is highly dependent on the solvent, temperature, and concentration.[9][12] For example, it appears around 1.56 ppm in CDCl₃ and 4.8 ppm in D₂O.
-
Synthesis-Related Impurities:
-
Starting Materials: Incomplete reaction can leave starting materials in your final product.
-
Side-Products: Depending on the synthetic route, you may have side-products. For example, if made via reductive amination, you might have unreacted aldehyde or imine intermediates.
-
Catalysts or Reagents: Reagents like triethylamine are common in syntheses and can be difficult to remove completely.[13][14]
-
-
Degradation: Amino alcohols can be susceptible to oxidation over time, especially if exposed to air and light.
Troubleshooting Workflow: Identifying Unknown Peaks
// Node Definitions start [label="Analyze ¹H NMR Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; problem [label="Unexpected Peaks Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvents [label="Compare peaks to known\nsolvent impurity tables.[10][11]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spike_test [label="Spike sample with\nsuspected impurity\n(e.g., starting material).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_lit [label="Review synthesis pathway\nfor potential side-products\nor unreacted reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_2d [label="Perform 2D NMR\n(COSY, HSQC) for\nstructural elucidation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_solvent [label="Impurity Identified:\nResidual Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; res_reagent [label="Impurity Identified:\nReagent/Starting Material", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; res_sideprod [label="Impurity Identified:\nSide-Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> problem; problem -> check_solvents [label="Is it a common solvent?"]; problem -> check_lit [label="Is it from the reaction?"]; check_solvents -> res_solvent; check_lit -> spike_test; spike_test -> res_reagent; check_lit -> run_2d [label="If structure is unknown"]; run_2d -> res_sideprod; } ends_dot Caption: Workflow for identifying unknown NMR peaks.
FAQ 4: Why are my NMR peaks broad and poorly resolved?
Answer:
Peak broadening can obscure coupling information and make interpretation difficult. Several factors can cause this issue.[8]
-
Poor Shimming: The most common instrumental reason. The magnetic field is not homogenous across the sample.
-
Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
-
Sample Concentration/Viscosity: A highly concentrated sample can be viscous, slowing molecular tumbling and leading to broader peaks. High concentrations can also promote intermolecular hydrogen bonding or aggregation, which can broaden signals, especially for the -OH and adjacent protons.[8][15]
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale similar to the NMR measurement will produce broad peaks. For 2-(ethylmethylamino)ethanol, the protons on the carbons adjacent to the nitrogen can be affected by the nitrogen's rate of inversion. This process can be pH and temperature-dependent.
-
Solution: Try changing the temperature. A lower temperature might slow the exchange enough to sharpen the peaks (or resolve them into distinct signals), while a higher temperature might accelerate it into a fast-exchange regime, also resulting in sharper, averaged signals.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening.[15]
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes before capping the NMR tube.
-
FAQ 5: I ran my sample in DMSO-d₆ and the chemical shifts are different from when I used CDCl₃. Is this normal?
Answer:
Yes, this is completely normal and expected. The chemical shift of a proton is a measure of its electronic environment, which is significantly influenced by the surrounding solvent molecules.[16]
-
Causality: Solvents interact with the analyte through various mechanisms, including polarity, hydrogen bonding, and anisotropic effects (in the case of aromatic solvents like benzene-d₆).
-
Hydrogen Bonding: A polar, hydrogen-bond-accepting solvent like DMSO-d₆ will strongly interact with the -OH proton of your molecule. This deshields the proton, causing its signal to shift significantly downfield compared to its position in a less polar solvent like CDCl₃.
-
Polarity: The overall polarity of the solvent can influence the electron density across the entire molecule, causing subtle shifts in all peaks.[17][18]
-
-
What to Look For: While the absolute δ values will change, the key structural information should be preserved:
-
Multiplicities: A quartet should remain a quartet, a triplet a triplet, etc.
-
Integration: The relative areas of the peaks should remain the same.
-
Relative Order: The general order of the peaks (e.g., -CH₂-O being downfield from -CH₂-N) is usually maintained, although crossovers are possible in some cases.
-
Switching solvents can actually be a powerful tool. If two peaks are overlapping in one solvent, changing to a different solvent may shift them enough to resolve the signals.[8][16]
References
-
The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR. Study Mind. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Does D2O normally have a large residual solvent peak for NMR? (2016). Reddit. [Link]
-
Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. [Link]
-
¹H NMR of Labile Protons: Deuterium (²H) Substitution. (2024). JoVE. [Link]
-
Chapter 5: NMR. Organic Chemistry. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
NMR Coupling Constants. Iowa State University, Chemical Instrumentation Facility. [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). ACS Publications. [Link]
-
Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Kricheldorf, H. R. (1979). 15N NMR spectroscopy of amino acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]
-
Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. (2000). ResearchGate. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
NMR Peak Broadening. (2023). Reddit. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Heliyon. [Link]
-
Video Notes LC Troubleshooting Series Peak Broadening. Agilent. [Link]
-
Ethanol-impurities. Pharmaffiliates. [Link]
-
Abnormal Peak Shapes. Shimadzu Corporation. [Link]
-
Impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]
-
Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. (2023). PMC. [Link]
-
I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? (2015). ResearchGate. [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH. [Link]
-
Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Shimadzu Scientific Instruments. [Link]
Sources
- 1. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 2. 2-Methylaminoethanol (109-83-1) 1H NMR [m.chemicalbook.com]
- 3. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Improving the efficiency of CO2 capture with 2-(ethylmethylamino)ethanol
Welcome to the Advanced Amine Solvents Support Hub. Ticket Subject: Improving Capture Efficiency & Process Stability with 2-(Ethylmethylamino)ethanol. Assigned Specialist: Senior Application Scientist, Gas Separations Unit.
System Overview & Chemical Profile
You are currently working with 2-(ethylmethylamino)ethanol (often abbreviated as EMMEA or EMAE in specific patent literature). Before troubleshooting, we must align on the chemical nature of this solvent, as it dictates the operational window.
-
Chemical Class: Tertiary Amine (
). -
Structure:
. -
Key Characteristic: Unlike primary amines (MEA), EMMEA lacks a hydrogen atom on the nitrogen capable of direct substitution. It cannot form stable carbamates directly.
-
Capture Mechanism: It proceeds via base-catalyzed hydration of CO2 to form bicarbonate (
).
Performance Expectation Matrix
| Parameter | Behavior vs. MEA (Benchmark) | Implications for Your Experiment |
| Capacity | Higher (Approaches 1.0 mol CO2/mol amine) | Excellent for reducing solvent circulation rates. |
| Kinetics | Significantly Slower | Primary Troubleshooting Target. Requires promotion or high surface area. |
| Regeneration Energy | Lower (~50-60 kJ/mol vs. 85 kJ/mol) | CO2 is released easily; watch for premature stripping in the absorber if T is high. |
| Degradation | High Resistance to Carbamate Polymerization | Lower reclaiming frequency, but oxidative degradation is still a risk. |
Troubleshooting Guide: Kinetic Limitations
User Report: "My absorption column height is insufficient, and CO2 breakthrough is occurring earlier than calculated."
Root Cause Analysis
As a tertiary amine, EMMEA does not react directly with CO2. It acts as a base to accept a proton from water, allowing the resulting hydroxide to react with CO2. This is a slow, second-order reaction.
Mechanism Visualization
The following diagram illustrates why your kinetics are slow compared to MEA and how to fix it.
Caption: Comparison of the slow direct hydration pathway of tertiary amines vs. the accelerated "shuttle" mechanism using a promoter like Piperazine.
Corrective Actions
-
Add a Nucleophilic Promoter:
-
Recommendation: Blend EMMEA with 5-10 wt% Piperazine (PZ) or 2-Amino-2-methyl-1-propanol (AMP) .
-
Why: The promoter reacts rapidly with CO2 to form a carbamate, then transfers the CO2 to the EMMEA (hydrolysis), regenerating the promoter. This "shuttle mechanism" combines the speed of PZ with the capacity/efficiency of EMMEA.
-
-
Increase Water Content:
-
Ensure your solvent is not "too dry." The reaction requires water stoichiometry (
). Maintain water content >40 wt% if viscosity allows.
-
Troubleshooting Guide: Mass Transfer & Viscosity
User Report: "Pressure drop in the absorber is increasing non-linearly with loading."
Root Cause Analysis
While tertiary amines generally have lower viscosity than primary amines (due to weaker hydrogen bonding), the formation of ionic species (bicarbonate/protonated amine) at high loading increases viscosity. If you are using a "water-lean" solvent (EMMEA + Organic Co-solvent), viscosity can spike unpredictably.
Diagnostic Protocol: Viscosity Profiling
Do not rely on literature values for pure amine. You must measure viscosity at loading.
-
Prepare Samples: Create EMMEA solutions loaded with CO2 at
mol CO2/mol amine. -
Temperature Sweep: Measure viscosity from 20°C to 60°C.
-
Threshold Check: If viscosity > 20 cP at absorber mid-point conditions (40°C,
), mass transfer is liquid-film controlled.-
Fix: Increase absorber temperature slightly (to 45-50°C). Unlike MEA, EMMEA's equilibrium pressure is lower, so you can run the absorber hotter to reduce viscosity without losing too much capacity.
-
Troubleshooting Guide: Regeneration & Energy Balance
User Report: "The reboiler duty is lower, but the lean solvent coming back is not fully stripped."
Root Cause Analysis
EMMEA has a lower Heat of Absorption (
-
Pro: It requires less thermal energy to break the CO2-Amine bond.
-
Con: Because the bond is weaker, the "driving force" for absorption at the top of the absorber (lean end) is weaker. Conversely, in the stripper, you might not need 120°C.
Optimization Workflow
Caption: Decision tree for optimizing regeneration parameters when using low-enthalpy tertiary amines like EMMEA.
Recommendation: Operate the stripper at a slightly lower temperature (105-110°C) than standard MEA systems. Excessive boiling of water (steam ratio) is unnecessary because the CO2 releases easily.
Frequently Asked Questions (FAQs)
Q: Can I use EMMEA in a biphasic (phase-change) solvent system? A: Yes. This is a high-potential application. EMMEA, when mixed with certain activators (like DEEA or specific hydrophobic amines), can induce a Liquid-Liquid phase split upon heating or CO2 loading.
-
Benefit: You only send the CO2-rich phase to the stripper, significantly reducing sensible heat duties.
-
Watch out for: Emulsion formation. Ensure your settler residence time is sufficient.
Q: Is EMMEA corrosive to Carbon Steel? A: Generally less corrosive than MEA because the carbamate concentration is negligible (carbamates are often the chelating agents for iron). However, high bicarbonate concentrations can still cause wet acid gas corrosion.
-
Verdict: Carbon steel may be acceptable with corrosion inhibitors (e.g., Vanadium-based), but Stainless Steel (304/316) is recommended for the stripper and reboiler.
Q: How do I measure the precise concentration of EMMEA in my blend? A: Standard acid titration works for total alkalinity. To differentiate EMMEA from a promoter (like PZ), you must use Cation Chromatography (IC) or HPLC .
-
Note: Refractive index is unreliable if the CO2 loading varies.
Standard Operating Protocol: VLE Determination
To model your process accurately, you need the Vapor-Liquid Equilibrium (VLE) data for your specific EMMEA/Water/CO2 mixture.
Objective: Determine CO2 solubility (loading
Equipment: Stirred Equilibrium Cell (Autoclave).
Step-by-Step:
-
Charge: Load the cell with a known mass of EMMEA solution (e.g., 30 wt%).
-
Degas: Pull vacuum to remove dissolved air.
-
Isotherm Setup: Set water bath to 40°C (Absorber condition).
-
Injection: Inject a known mole amount of CO2 gas.
-
Equilibration: Stir until pressure stabilizes (
). This may take 2-4 hours for tertiary amines without promoters. -
Calculation:
-
Calculate
by subtracting the vapor pressure of the amine/water mix (Raoult’s Law estimation) from the total pressure.
-
-
Repeat: Repeat for 60°C, 80°C, and 100°C to generate the full solubility map.
References
-
Reaction Mechanism & Kinetics
- Vaidya, P. D., & Kenig, E. Y. (2007). Gas–liquid reaction kinetics: A review of determination methods. Chemical Engineering Communications.
-
Tertiary Amine Properties (General Class Behavior)
- Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (The authoritative text on amine configurations, confirming tertiary amine capacity/kinetic trade-offs).
-
Promoter Effects (PZ with Tertiary Amines)
- Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. (Discusses the shuttle mechanism and the necessity of promoters for tertiary amines like MDEA/EMMEA).
-
Phase Change Solvents (Relevance to EMMEA blends)
-
Zhang, J., et al. (2013).[1] Development of an Energy-efficient CO2 Capture Process Using Thermomorphic Biphasic Solvents. (Highlights the use of N-ethyl/methyl substituted ethanolamines in phase-splitting regimes).
-
-
Specific Patent Data (EMMEA Applications)
- Toshiba Corp. (2010). Absorbing Solution, Method and Device for Absorbing CO2. US Patent App. 2008/0078292. (Explicitly lists N-ethyl-N-methylethanolamine as a degradation-controlling additive and solvent component).
Sources
"Ethanol, 2-(ethylmethylamino)-" solvent effects on reactivity
Welcome to the technical support center for "Ethanol, 2-(ethylmethylamino)-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for experiments involving this versatile solvent. Here, we will explore its unique properties and how they influence chemical reactivity, offering practical solutions to common challenges.
I. Understanding the Solvent: Key Physicochemical Properties
"Ethanol, 2-(ethylmethylamino)-", also known as N-ethyl-N-methylethanolamine, is an amino alcohol with the chemical formula C5H13NO.[1] Its structure, featuring both a hydroxyl group and a tertiary amine, imparts a unique combination of properties that make it a valuable, yet sometimes challenging, solvent in organic synthesis.
Table 1: Physicochemical Properties of Ethanol, 2-(ethylmethylamino)- and Related Solvents
| Property | Ethanol, 2-(ethylmethylamino)- | 2-(Methylamino)ethanol | 2-(Ethylamino)ethanol | Water |
| Molecular Weight ( g/mol ) | 103.16[1] | 75.11 | 89.14[2][3] | 18.02 |
| Boiling Point (°C) | Not readily available | 159 | 169-170 | 100 |
| Density (g/cm³ at 20°C) | Not readily available | 0.94 | ~0.914[4] | 0.998 |
| Flash Point (°C) | Not readily available | 74 | 71 | N/A |
| Solubility in Water | Soluble | Highly soluble[5] | Soluble[2] | Miscible |
The presence of the hydroxyl group allows "Ethanol, 2-(ethylmethylamino)-" to act as a polar protic solvent . This means it can engage in hydrogen bonding, which significantly influences its solvation capabilities and, consequently, the reactivity of solutes.[6][7] The tertiary amine functionality introduces basicity and the potential to act as a ligand in metal-catalyzed reactions.[8][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of "Ethanol, 2-(ethylmethylamino)-" as a solvent.
1. What are the primary advantages of using "Ethanol, 2-(ethylmethylamino)-" as a solvent?
The dual functionality of "Ethanol, 2-(ethylmethylamino)-" is its key advantage. Its ability to act as a polar protic solvent allows it to dissolve a wide range of polar reagents and starting materials.[7] The tertiary amine can act as a built-in base or catalyst in certain reactions, simplifying the reaction setup. Furthermore, its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.
2. How does the protic nature of "Ethanol, 2-(ethylmethylamino)-" affect nucleophilic substitution reactions?
The effect of a polar protic solvent like "Ethanol, 2-(ethylmethylamino)-" on nucleophilic substitution reactions depends on the reaction mechanism (SN1 or SN2).
-
For SN1 reactions: Polar protic solvents generally accelerate the rate of SN1 reactions.[7][10][11] They stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thus lowering the activation energy of the rate-determining step.[7][10]
-
For SN2 reactions: The effect is more complex. While a polar solvent is needed to dissolve the nucleophile, a protic solvent like "Ethanol, 2-(ethylmethylamino)-" can form a "solvent cage" around the nucleophile through hydrogen bonding.[10] This solvation shell can hinder the nucleophile's ability to attack the electrophilic center, thereby slowing down the reaction rate compared to a polar aprotic solvent.[10][11]
3. Can "Ethanol, 2-(ethylmethylamino)-" participate in reactions?
Yes, and this is a critical consideration. The hydroxyl group can act as a nucleophile, and the tertiary amine is basic. In the presence of strong electrophiles or under certain reaction conditions, the solvent can react with the starting materials or intermediates, leading to undesired side products. For instance, the amine can be alkylated or the alcohol can undergo esterification or etherification.
4. What are the key safety considerations when handling "Ethanol, 2-(ethylmethylamino)-"?
Similar to other amino alcohols, "Ethanol, 2-(ethylmethylamino)-" should be handled with care. Based on data for related compounds like 2-(ethylamino)ethanol and 2-(methylamino)ethanol, it is likely to be harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[2][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction is significantly slower than anticipated.
-
Possible Cause: If you are running an SN2 reaction, the protic nature of "Ethanol, 2-(ethylmethylamino)-" may be solvating and deactivating your nucleophile.[10][11]
-
Troubleshooting Steps:
-
Consider a Solvent Switch: If the reaction mechanism is sensitive to protic solvents, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents can still dissolve many polar reactants but will not form a strong hydrogen-bonding cage around the nucleophile.[10]
-
Increase Temperature: If a solvent switch is not feasible, cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the solvation barrier. Monitor for potential side reactions or degradation of starting materials.
-
Problem 2: I am observing unexpected byproducts in my reaction mixture.
-
Possible Cause: The solvent itself may be reacting with your reagents. The nucleophilic hydroxyl group or the basic tertiary amine of "Ethanol, 2-(ethylmethylamino)-" can participate in the reaction.
-
Troubleshooting Steps:
-
Analyze Byproducts: Isolate and characterize the byproducts to understand the nature of the side reaction. This will help confirm if the solvent is the culprit.
-
Protecting Groups: If the solvent's reactivity is unavoidable, consider using a solvent with a protected alcohol or a less nucleophilic amine.
-
Alternative Solvents: If protecting groups are not an option, a less reactive solvent with similar polarity may be necessary.
-
Problem 3: I am having difficulty removing the solvent after the reaction is complete.
-
Possible Cause: "Ethanol, 2-(ethylmethylamino)-" has a relatively high boiling point, making its removal by simple evaporation under reduced pressure challenging.
-
Troubleshooting Steps:
-
Aqueous Workup: Since "Ethanol, 2-(ethylmethylamino)-" is water-soluble, performing an aqueous workup can effectively remove it.[2] Partition your reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The amino alcohol will preferentially move into the aqueous layer.
-
Acid Wash: To further enhance the removal into the aqueous phase, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The tertiary amine will be protonated, forming a water-soluble salt. Be mindful that this may affect acid-sensitive functional groups in your product.
-
IV. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electrophile (1.0 eq) and the nucleophile (1.1 - 1.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a sufficient volume of "Ethanol, 2-(ethylmethylamino)-" to achieve a desired concentration (typically 0.1 - 1.0 M).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the workup as described in the troubleshooting section for solvent removal.
Diagram 1: Solvent Effects on Nucleophilic Substitution
Caption: Influence of a polar protic solvent on SN1 and SN2 reaction pathways.
V. Conclusion
"Ethanol, 2-(ethylmethylamino)-" is a solvent with a unique set of properties that can be advantageous in various chemical transformations. A thorough understanding of its polar protic nature and the reactivity of its functional groups is crucial for successful experimentation. By anticipating potential solvent effects and employing the troubleshooting strategies outlined in this guide, researchers can effectively harness the capabilities of this solvent while mitigating potential challenges.
VI. References
-
Chemistry Stack Exchange. (2020). What is the effect of polar protic solvent on nucleophilicty?Link
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Link
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Link
-
Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Link
-
Kim, D. W., et al. (2007). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol. Link
-
PubChem. (n.d.). 2-(Ethylamino)ethanol. Link
-
ChemicalBook. (n.d.). 2-(Ethylamino)ethanol synthesis. Link
-
Google Patents. (n.d.). EP2910544A1 - 2-(ethylamino)ethanol production method. Link
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Link
-
Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Link
-
Loba Chemie. (2016). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Link
-
ChemSynthesis. (2025). 2-(ethyl-methylamino)ethanol. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol. Link
-
Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol for synthesis. Link
-
Google Patents. (n.d.). JPH09268163A - Method for producing 2- (dimethylamino) ethanol. Link
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(methylamino)- (CAS 109-83-1). Link
-
PubChem. (n.d.). 2-(Methylamino)ethanol. Link
-
Prati, L., et al. (2012). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
-
Echemi.com. (n.d.). 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol SDS. Link
-
ResearchGate. (2025). Density, viscosity and excess properties of N, N-dimethylethanolamine +2-(ethylamino) ethanol +H2O at T = (293.15 to 333.15) K. Link
-
Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol = 98 109-83-1. Link
-
Australian Government Department of Health. (2013). Ethanol, 2-(dimethylamino)-: Human health tier II assessment. Link
-
ResearchGate. (2025). Densities and Viscosities of Aqueous Ternary Mixtures of 2-(Methylamino)ethanol and 2-(Ethylamino)ethanol with Diethanolamine, Triethanolamine, N-Methyldiethanolamine, or 2-Amino-1-methyl-1-propanol from 298.15 to 323.15 K. Link
-
Sigma-Aldrich. (n.d.). 2-(Methylamino)ethanol = 98 109-83-1. Link
-
ResearchGate. (n.d.). Effect of varying solvent composition (0.0-40%) on the reaction rate.... Link
-
ResearchGate. (2025). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Link
-
Journal of the American Chemical Society. (n.d.). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Link
-
MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Link
-
A. B. Enterprises. (n.d.). 2-(methylamino) Ethanol 98% For Synthesis. Link
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Link
-
Wiley Online Library. (n.d.). Cooperating Ligands in Catalysis. Link
-
University of Bristol Research Portal. (2025). Catalytic Conversion of Ethanol to n-Butanol Using Ruthenium P-N Ligand Complexes. Link
-
National Institutes of Health. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. Link
-
University of Bristol Research Portal. (n.d.). Catalytic Conversion of Ethanol to n-Butanol Using Ruthenium P-N Ligand Complexes. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drugmoneyart.com [drugmoneyart.com]
- 9. researchgate.net [researchgate.net]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. users.wfu.edu [users.wfu.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
Comparative Guide: N-Ethyl-N-methylethanolamine vs. 2-(Diethylamino)ethanol
Topic: "Ethanol, 2-(ethylmethylamino)-" vs 2-(diethylamino)ethanol Reactivity Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis comparing N-Ethyl-N-methylethanolamine (EMEA) and 2-(Diethylamino)ethanol (DEAE) . While both are tertiary amino-alcohols used as intermediates in pharmaceutical synthesis, polyurethane catalysis, and gas treatment (CO₂ capture), their distinct steric and electronic profiles dictate their specific utility.
Key Takeaway: EMEA offers superior nucleophilic kinetic rates due to reduced steric hindrance (methyl vs. ethyl group), making it the preferred choice for sterically demanding alkylations. DEAE , possessing slightly higher basicity due to the dual ethyl inductive effect, is often preferred in proton-scavenging applications where thermodynamic basicity outweighs kinetic speed.
Chemical Identity & Physicochemical Properties
The fundamental difference lies in the alkyl substitution on the nitrogen atom. This asymmetry in EMEA versus the symmetry in DEAE drives the divergence in reactivity.
| Property | N-Ethyl-N-methylethanolamine (EMEA) | 2-(Diethylamino)ethanol (DEAE) |
| CAS Number | 2893-43-8 | 100-37-8 |
| IUPAC Name | 2-(Ethyl(methyl)amino)ethan-1-ol | 2-(Diethylamino)ethan-1-ol |
| Structure | Asymmetric Tertiary Amine | Symmetric Tertiary Amine |
| Formula | C₅H₁₃NO | C₆H₁₅NO |
| Molecular Weight | 103.16 g/mol | 117.19 g/mol |
| Boiling Point | ~141 °C | 161 °C |
| Density (20°C) | ~0.89 g/mL | 0.884 g/mL |
| pKa (Conj.[1][2] Acid) | ~9.5 – 9.7 (Estimated)* | 9.87 |
| Steric Profile | Moderate (Me, Et groups) | High (Two Et groups) |
*Note: pKa values are solvent-dependent. DEAE is generally more basic due to the stronger inductive effect (+I) of two ethyl groups compared to one methyl/one ethyl.
Mechanistic Analysis: Sterics vs. Electronics
2.1 Steric Hindrance & Nucleophilicity
Reactivity in tertiary amines is a trade-off between electron density (basicity) and accessibility of the nitrogen lone pair (nucleophilicity).
-
EMEA (The Kinetic Choice): The presence of a methyl group significantly reduces the steric cone angle around the nitrogen compared to the bulkier ethyl group in DEAE. In Sₙ2 reactions (e.g., quaternization), EMEA reacts significantly faster.
-
DEAE (The Thermodynamic Choice): The two ethyl groups provide greater electron donation via the inductive effect, making the nitrogen center more electron-rich. However, the "ethyl tails" create steric bulk that retards the approach of electrophiles.
Visualization: Structural Comparison
Figure 1: Comparative steric accessibility of the nitrogen lone pair. EMEA allows for faster electrophilic attack due to reduced bulk.
Application Case Studies
Case Study A: CO₂ Capture (Gas Treating)
Both amines are tertiary and cannot form carbamates directly with CO₂. They function as proton acceptors , catalyzing the hydrolysis of CO₂ to bicarbonate.
-
Mechanism:
-
Performance:
-
DEAE: Higher pKa leads to a more stable protonated species (
), potentially shifting equilibrium to favor higher CO₂ loading capacity. -
EMEA: Faster kinetic rate of protonation due to lower steric hindrance allows for more rapid absorption rates in short-contact-time absorbers (e.g., packed columns).
-
Case Study B: Quaternization (Synthesis)
In the synthesis of choline derivatives or cationic surfactants, the amine reacts with an alkyl halide (e.g., Methyl Iodide).
-
Reactivity: EMEA > DEAE.
-
Why: The transition state for Sₙ2 attack is crowded. The smaller methyl group on EMEA lowers the activation energy (
) compared to the bulkier DEAE.
Experimental Protocol: Comparative Nucleophilicity Assay
Objective: Determine the relative nucleophilic reaction rates of EMEA and DEAE via quaternization with Methyl Iodide (MeI).
Safety: Methyl Iodide is a suspected carcinogen and volatile. Perform all steps in a fume hood.
Materials:
-
Amine: EMEA (0.1 M) and DEAE (0.1 M) in Acetonitrile.
-
Electrophile: Methyl Iodide (MeI) (1.0 M, excess).
-
Solvent: Deuterated Acetonitrile (
) for NMR monitoring or standard Acetonitrile for conductivity. -
Internal Standard: 1,3,5-Trimethoxybenzene (if using NMR).
Methodology (NMR Monitoring):
-
Preparation: Prepare two NMR tubes.
-
Tube A: 0.5 mL of EMEA solution + 10 mg Internal Standard.
-
Tube B: 0.5 mL of DEAE solution + 10 mg Internal Standard.
-
-
Initiation: Add 50 µL of MeI (excess) to each tube simultaneously. Cap and invert to mix.
-
Data Acquisition: Insert into NMR spectrometer (pre-shimmed at 25°C).
-
Monitoring: Acquire
-NMR spectra every 5 minutes for 60 minutes. -
Analysis: Track the disappearance of the
-methylene protons (next to Nitrogen) or the appearance of the N-methyl peak of the quaternary ammonium salt.
Data Processing:
-
Plot
vs. time. -
The slope of the line represents the pseudo-first-order rate constant (
). -
Expected Result: The slope for EMEA will be steeper (
), confirming superior nucleophilicity due to reduced sterics.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7497, 2-(Diethylamino)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol (Related substructure/properties). Retrieved from [Link]
-
Vaidya, P. D., & Kenig, E. Y. (2007). Gas–liquid reaction kinetics of CO2 in aqueous solutions of N,N-diethylethanolamine and N-ethylethanolamine. Chemical Engineering Science. [Link]
-
Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines for CO2 capture. Energy Procedia. (Validating pKa trends for ethyl/methyl amines).
Sources
An In-Depth Comparative Guide to DFT Studies on Ethanol, 2-(ethylmethylamino)- and Related Amino Alcohols
This guide provides a comprehensive analysis of the application of Density Functional Theory (DFT) for the study of "Ethanol, 2-(ethylmethylamino)-" and its structural analogs. Recognizing the limited direct computational literature on this specific compound, this document establishes a robust comparative framework. It draws upon established DFT methodologies for similar amino alcohols to provide researchers, scientists, and drug development professionals with a predictive and validated protocol for computational analysis. The focus is on elucidating structure-property relationships, predicting reactivity, and bridging the gap between theoretical calculations and experimental observations.
Part 1: The Strategic Imperative for DFT in Amino Alcohol Research
Amino alcohols, including the N-substituted ethanolamine family, are foundational building blocks in a myriad of applications, from pharmaceuticals and agrochemicals to industrial processes like CO2 capture.[1][2][3] Their functionality stems from the interplay between the nucleophilic amine and the hydrogen-bonding hydroxyl group. Understanding the conformational landscape, electronic structure, and reactivity of these molecules is paramount for rational design and optimization.
Density Functional Theory (DFT) emerges as an exceptionally powerful tool for this purpose. It offers a computationally efficient yet highly accurate method to probe molecular properties at the quantum level. While experimental data provides ground truth, DFT calculations offer predictive insights into transient states, reaction mechanisms, and properties that are difficult or impossible to measure directly. This guide will demonstrate how to construct a reliable computational model for compounds like Ethanol, 2-(ethylmethylamino)-, by leveraging validated methods applied to its analogs.
Causality Behind Method Selection: Choosing the Right Tools
The accuracy of any DFT study is contingent upon the selection of the functional and basis set. For polar, flexible molecules like amino alcohols, which can exhibit intramolecular hydrogen bonding, these choices are critical.
-
Functional Selection (B3LYP): The B3LYP hybrid functional is frequently chosen for organic molecules as it provides a balanced description of electronic exchange and correlation.[4][5] It effectively models the electronic structure of systems containing heteroatoms like nitrogen and oxygen, making it a reliable starting point for amino alcohol studies.
-
Basis Set Selection (6-31G(d,p)): A Pople-style basis set like 6-31G(d,p) offers a good compromise between computational cost and accuracy.[6] The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is crucial for accurately describing the anisotropic electron distribution in polar bonds (C-N, C-O, O-H, N-H) and non-covalent interactions like hydrogen bonds.
Self-Validating Experimental Protocol: A Generalized DFT Workflow
The following protocol outlines a self-validating workflow for conducting DFT analysis on a novel or under-studied amino alcohol. The process includes built-in checks (frequency analysis) to ensure the reliability of the results.
Step-by-Step Computational Protocol:
-
Molecule Construction: Build the 3D structure of the target molecule (e.g., Ethanol, 2-(ethylmethylamino)-) using a molecular modeling interface.
-
Initial Geometry Optimization: Perform an initial, low-level optimization (e.g., using a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry. This step prevents the DFT calculation from starting from a high-energy, unrealistic conformation.
-
DFT Geometry Optimization:
-
Select the chosen level of theory (e.g., B3LYP functional, 6-31G(d,p) basis set).
-
Run a full geometry optimization to find the lowest energy conformation on the potential energy surface. The system converges when forces on the atoms approach zero.
-
-
Frequency Analysis (Validation Step):
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Causality: This step is critical for two reasons:
-
It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring re-optimization.
-
It provides thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicts the vibrational spectra (IR, Raman).[4]
-
-
-
Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger, more robust basis set (e.g., 6-311++G(2d,2p)). This refines the electronic energy without the computational expense of re-optimizing the geometry.
-
Property Calculations: Based on the validated structure, calculate key electronic and chemical properties, including:
-
Molecular orbital energies (HOMO, LUMO)
-
Electron density and electrostatic potential maps
-
Dipole moment
-
NMR chemical shifts
-
Figure 1: Generalized workflow for DFT calculations on amino alcohols.
Part 2: A Comparative Analysis of Amino Alcohol Properties
By applying the established DFT protocol to "Ethanol, 2-(ethylmethylamino)-" and its close relatives, we can generate comparative data to predict its behavior. The tables below use a combination of known experimental data for related compounds and illustrative theoretical data that would be generated from a typical DFT study.
Structural and Physicochemical Properties
DFT calculations can predict key structural and physical parameters. These theoretical values must be benchmarked against experimental data where available to validate the computational model.
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) (Experimental) | Calculated Dipole Moment (Debye) |
| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | 158.1[7] | 2.45 (Illustrative) |
| Ethanol, 2-(ethylmethylamino)- | C₅H₁₃NO | 103.16 | ~175-185 (Est.) | 2.60 (Illustrative) |
| 2-(Dimethylamino)ethanol | C₄H₁₁NO | 89.14 | 134.7 | 2.28 (Illustrative) |
| 2-(Ethylphenylamino)ethanol | C₁₀H₁₅NO | 165.23 | 266.5[8] | 2.95 (Illustrative) |
Table 1: Comparison of experimental and illustrative DFT-calculated physicochemical properties of selected amino alcohols.
-
Expert Insight: The increasing alkyl substitution on the nitrogen atom generally leads to a higher molecular weight and boiling point. The calculated dipole moment is expected to increase with the size of the alkyl groups and the introduction of aromatic rings, reflecting changes in electron distribution.
Electronic Properties and Chemical Reactivity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Chemical Hardness (η) |
| 2-(Methylamino)ethanol | -6.5 (Illustrative) | 1.5 (Illustrative) | 8.0 (Illustrative) | 4.0 (Illustrative) |
| Ethanol, 2-(ethylmethylamino)- | -6.3 (Illustrative) | 1.4 (Illustrative) | 7.7 (Illustrative) | 3.85 (Illustrative) |
| 2-(Dimethylamino)ethanol | -6.1 (Illustrative) | 1.3 (Illustrative) | 7.4 (Illustrative) | 3.7 (Illustrative) |
Table 2: Illustrative comparison of DFT-calculated global reactivity descriptors for amino alcohols. Chemical Hardness (η) is approximated as (ELUMO - EHOMO) / 2.
-
Expert Insight: A smaller HOMO-LUMO gap suggests higher reactivity.[4] As alkyl substitution on the nitrogen increases (from methylamino to ethylmethylamino to dimethylamino), the electron-donating effect raises the HOMO energy, typically leading to a smaller energy gap and increased nucleophilicity. This trend is critical for understanding their role as catalysts or reactants.
Part 3: Bridging Theory and Experiment
The ultimate validation of a computational model lies in its ability to reproduce and explain experimental findings. Spectroscopic analysis is a primary area where theory and experiment converge.
Vibrational Spectroscopy: A Fingerprint of Molecular Structure
DFT frequency calculations can predict the infrared (IR) spectrum of a molecule. These theoretical spectra, when properly scaled to account for systematic errors, can be used to assign experimental peaks to specific vibrational modes.
For example, a study on a deep eutectic solvent based on 2-(methylamino)ethanol (2-MAE) used FTIR to characterize the system before and after CO2 absorption, noting the formation of carbamate salts.[2] A DFT study could precisely model the vibrational frequencies of the 2-MAE reactant and the carbamate product, confirming the experimental assignments.
Figure 2: Potential intramolecular hydrogen bond in a secondary amino alcohol.
-
Expert Insight: DFT is particularly adept at identifying and quantifying weak interactions, such as the intramolecular hydrogen bond shown in Figure 2. The calculations can determine whether such a conformation is a stable minimum and quantify the energetic stabilization it provides, which has significant implications for the compound's physical properties and reactivity.
Conclusion and Future Directions
While direct DFT studies on "Ethanol, 2-(ethylmethylamino)-" remain to be published, this guide demonstrates a clear and robust pathway for its computational investigation. By employing a validated methodology (B3LYP/6-31G(d,p)), researchers can confidently predict its structural, electronic, and spectroscopic properties.
The true power of this approach lies in its comparative nature. By modeling a series of related amino alcohols, one can elucidate trends in reactivity, stability, and other key characteristics, providing invaluable insights for catalyst design, drug development, and materials science. The synergy between DFT calculations and empirical data, as outlined here, provides a powerful, self-validating system for advancing our understanding of this important class of molecules.
References
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (n.d.). National Institutes of Health (NIH). [Link]
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (n.d.). MDPI. [Link]
-
2-(Methylamino)ethanol. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2024). Malaysian Journal of Science (MJS). [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). National Institutes of Health (NIH). [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2013). MDPI. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ResearchGate. [Link]
-
Ethanol, 2-(ethylphenylamino)-. (n.d.). NIST WebBook. [Link]
-
Ethanol, 2-(methylamino)-. (n.d.). NIST WebBook. [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. [Link]
-
Cooperative NHC and Photoredox Dual Catalysis for the Construction of Carbonyl Compounds. (2025). American Chemical Society. [Link]
-
N-Methylethanolamine. (n.d.). Wikipedia. [Link]
-
Moving closer to experimental level materials property prediction using AI. (2022). National Institutes of Health (NIH). [Link]
-
SI: Advances in Density Functional Theory (DFT) Studies of Solids. (2022). National Institutes of Health (NIH). [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (n.d.). Semantic Scholar. [Link]
- Method for producing N-methylethanolamine. (2000).
-
Study of intermolecular interactions in binary mixtures of 2-(dimethylamino)ethanol with methanol and ethanol at various temperatures. (n.d.). ResearchGate. [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). Sciforum. [Link]
-
N-Methylethanolamine (NMEA). (n.d.). Dow Inc.. [Link]
-
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). National Institutes of Health (NIH). [Link]
-
Exploring the Applications of N-Methylethanolamine in Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjs.um.edu.my [mjs.um.edu.my]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sciforum.net [sciforum.net]
- 7. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 8. Ethanol, 2-(ethylphenylamino)- [webbook.nist.gov]
Comparative Toxicity of N-Alkylated Ethanolamines: A Technical Guide
Topic: Comparative Toxicity of N-Alkylated Ethanolamines Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Industrial Hygienists
Executive Summary
N-alkylated ethanolamines are critical intermediates in pharmaceutical synthesis, carbon capture, and surfactant production. Their toxicity profile is governed by a delicate balance between alkalinity , lipophilicity (alkyl chain length) , and metabolic fate . This guide provides a rigorous comparison of N-Methylethanolamine (NMEA), N,N-Dimethylethanolamine (DMEA), N-Ethylethanolamine (NEEA), and N-Butylethanolamine (NBEA), synthesizing physicochemical data with toxicological outcomes.
Key Finding: While all subject compounds exhibit corrosive properties due to high alkalinity, N-Butylethanolamine (NBEA) presents a distinct hazard profile driven by increased lipophilicity, enhancing membrane permeability. Conversely, N,N-Dimethylethanolamine (DMEA) exhibits unique systemic toxicity due to its structural mimicry of choline, allowing it to hijack phospholipid biosynthetic pathways.
Physicochemical Basis of Toxicity
The toxicity of ethanolamines is not merely a function of pH. The alkyl chain length dictates the partition coefficient (
Table 1: Physicochemical Properties & Structural Alerts
| Compound | Abbr. | CAS No.[1][2][3][4] | Structure | Log P (est) | pKa | Structural Alert |
| N-Methylethanolamine | NMEA | 109-83-1 | Secondary Amine | -1.16 | 9.75 | Nitrosamine Precursor |
| N,N-Dimethylethanolamine | DMEA | 108-01-0 | Tertiary Amine | -0.55 | 9.20 | Choline Analog |
| N-Ethylethanolamine | NEEA | 110-73-6 | Secondary Amine | -0.80 | 9.80 | Nitrosamine Precursor |
| N-Butylethanolamine | NBEA | 111-75-1 | Secondary Amine | +0.64 | 9.90 | Membrane Disruptor |
Note: Positive Log P indicates lipophilicity, significantly increasing dermal absorption potential for NBEA compared to NMEA.
Comparative Toxicological Data
The following data aggregates standardized acute toxicity endpoints. Note the inverse relationship between chain length and oral LD50 in some datasets, contrasting with the increased dermal risk of lipophilic variants.
Table 2: Acute Toxicity & Irritation Profile
| Endpoint | NMEA (Methyl) | DMEA (Dimethyl) | NEEA (Ethyl) | NBEA (Butyl) |
| Oral LD50 (Rat) | 1,390 - 2,340 mg/kg | 1,183 - 2,000 mg/kg | ~2,500 mg/kg | 1,150 - 4,250 mg/kg |
| Dermal LD50 (Rabbit) | 1,000 - 2,400 mg/kg | 1,220 mg/kg | > 2,000 mg/kg | > 2,000 mg/kg |
| Skin Corrosion | Cat 1B (Severe Burns) | Cat 1B (Severe Burns) | Cat 1B (Corrosive) | Cat 1B (Corrosive) |
| Eye Irritation | Severe (Risk of blindness) | Severe (Corneal opacity) | Severe | Severe |
| Sensitization | Low potential | Low potential | Low potential | Low potential |
| Specific Target Organ | Liver, Kidney | CNS (Stimulant), Testes | Kidney | Liver, Kidney |
Critical Insight: While NBEA has a higher nominal Oral LD50 in some studies (suggesting lower acute lethality per mg), its lipophilicity allows for rapid dermal penetration and accumulation in lipid-rich tissues, posing a chronic risk often underestimated by acute oral metrics.
Mechanisms of Action
Understanding why these compounds are toxic is essential for designing safety protocols. We distinguish between General Alkalinity (tissue destruction) and Specific Metabolic Interference .
Membrane Disruption (Lipophilicity-Driven)
As the alkyl chain elongates (Methyl
Metabolic Mimicry (DMEA Specific)
DMEA is structurally homologous to choline. It can enter the Kennedy Pathway , competing with choline for transport and phosphorylation. This results in the formation of "false" phospholipids (Phosphatidyl-DMEA) which alter membrane fluidity and signaling.
Figure 1: Dual mechanisms of toxicity. Top: General corrosive damage common to all ethanolamines. Bottom: Metabolic interference specific to DMEA.
Experimental Protocols for Toxicity Assessment
To validate these profiles in a lab setting, use the following self-validating workflows. Note: Due to the corrosive nature of these amines, in vivo Draize testing is ethically discouraged. Use validated in vitro alternatives.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine
-
Cell Seeding: Seed HepG2 (liver) or HaCaT (keratinocyte) cells at
cells/well in 96-well plates. Incubate 24h. -
pH Adjustment (Critical Step): Ethanolamines are alkaline. You must neutralize stock solutions to pH 7.4 using HCl before dilution to distinguish chemical toxicity from pH toxicity.
-
Control: Non-neutralized samples (to assess caustic effect).
-
-
Exposure: Treat cells with serial dilutions (e.g., 0.1 mM to 100 mM) for 24 hours.
-
MTT Addition: Add 0.5 mg/mL MTT reagent. Incubate 4h at 37°C.
-
Solubilization: Aspirate media. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate cell viability %.
Protocol B: In Vitro Skin Corrosion (OECD 431 Adaptation)
Objective: Distinguish between Corrosive (Cat 1) and Irritant (Cat 2) without animal testing.
-
Model: Use commercially available reconstructed human epidermis (RHE) (e.g., EpiDerm™).
-
Application: Apply 50
L of undiluted test substance (NMEA, NBEA) directly to the tissue surface. -
Exposure Times: Run duplicate tissues for 3 minutes and 60 minutes.
-
Washing: Rinse tissues thoroughly with PBS to remove residual amine.
-
Viability: Assess tissue viability using MTT (as above).
-
Prediction:
-
< 50% viability at 3 min
Corrosive (1A) . -
50% at 3 min AND < 15% at 60 min
Corrosive (1B) .
-
Figure 2: Step-by-step screening workflow for N-alkylated ethanolamines, prioritizing pH control and non-animal methods.
Safety & Handling Guidelines
-
Nitrosamine Risk: Avoid formulating NMEA, NEEA, or NBEA (secondary amines) with nitrosating agents (nitrites, nitrogen oxides). This forms carcinogenic N-nitrosamines (e.g., N-nitrosodiethanolamine). DMEA (tertiary) has a lower but non-zero risk due to potential dealkylation.
-
Ventilation: High vapor pressure of DMEA and NMEA requires local exhaust ventilation (LEV) to prevent respiratory irritation (occupational asthma risk).
-
Storage: Store in stainless steel or HDPE. Avoid copper/brass alloys (corrosion risk).
References
-
National Toxicology Program (NTP). (1999). Toxicology and Carcinogenesis Studies of Diethanolamine. Technical Report Series No. 478. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-(methylamino)ethanol (NMEA). Link
-
Leung, H.W. & Paustenbach, D.J. (1990). Physiologically based pharmacokinetic model for 2-butoxyethanol and its major metabolite. Toxicology and Applied Pharmacology.[1][5][6] Link
-
OECD. (2016). Test No. 431: In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals.[7] Link
-
Fisher Scientific. (2021).[8] Safety Data Sheet: N-Butylethanolamine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethylethanolamine. Link
Sources
- 1. butylethanolamine, 111-75-1 [perflavory.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. 111-75-1 | CAS DataBase [m.chemicalbook.com]
- 4. CAS 111-75-1: Butylethanolamine | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. butylethanolamine, 111-75-1 [thegoodscentscompany.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Safety Operating Guide
Ethanol, 2-(ethylmethylamino)-: Critical Disposal & Handling Protocol
CAS: 2893-37-0 | Synonyms: N-Ethyl-N-methylethanolamine, EMEA Regulatory Status: CWC Schedule 2.B.11 Precursor [1][2]
Executive Summary: The Regulatory Reality
Stop. Before you treat this chemical as standard organic waste, you must recognize its regulatory classification. Ethanol, 2-(ethylmethylamino)- is a Schedule 2.B.11 chemical precursor under the Chemical Weapons Convention (CWC).[1][2] It is structurally related to V-series nerve agents (e.g., VX).[1][2]
While it is a common intermediate in pharmaceutical synthesis, its disposal is not merely a safety concern—it is a compliance liability. Drain disposal is strictly prohibited globally. The only acceptable disposal route is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) capable of certifying destruction.[1]
Chemical Profile & Hazard Identification
To handle waste safely, you must understand the "Dual-Threat" nature of this molecule: it is both a corrosive base and a combustible liquid .
| Property | Value | Operational Implication |
| Flash Point | ~73°C (163°F) | Combustible.[1][2] Do not autoclave waste.[2] Keep away from oxidizer waste streams.[2][3] |
| pH | > 12 (Strong Base) | Corrosive. Causes irreversible eye damage.[1][2] Exothermic reaction with acids.[2][4] |
| Reactivity | Amines, Alcohols | Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1][2] |
| CWC Status | Schedule 2, Part B, Item 11 | Requires strict inventory tracking.[1][2] "Cradle-to-grave" documentation is mandatory.[1][2] |
| DOT Shipping | UN 2735 (Amines, liquid, corrosive) | Waste containers must meet UN performance standards (typically Y-rated).[1][2] |
Pre-Disposal Stabilization (The "Why" & "How")
The Scientific Logic (E-E-A-T): You might be tempted to neutralize this amine with strong acid to lower the pH before disposal. Proceed with extreme caution.
-
The Risk: Rapid neutralization of concentrated amines generates significant heat (enthalpy of neutralization). If done in a closed waste container, this causes pressurization and potential rupture.
-
The Protocol: We strictly recommend segregation over neutralization for routine disposal.[2] Neutralization should only be performed during spill cleanup or if explicitly required by your TSDF.[2]
Core Requirement: Segregation [1][2]
-
Do Not Mix With:
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure/Unused Stock
Best for: Expired reagents or surplus inventory.[1]
-
Inventory Adjustment: Before moving the bottle, deduct the exact volume from your CWC inventory log.[2] This is a federal requirement in many jurisdictions (e.g., CWC Regulations in the US).
-
Primary Containment: Keep the chemical in its original glass/HDPE bottle if integrity is good. Ensure the cap is TFE-lined.[1][2]
-
Overpacking: Place the primary container into a chemically resistant secondary container (polyethylene bag).
-
Labeling: Apply a hazardous waste label.
-
Handover: Transfer to your EHS department for "Lab Pack" incineration.
Scenario B: Disposal of Reaction Mixtures
Best for: Crude reaction mixtures or mother liquors.[1]
-
Characterization: Determine the pH and main solvent.[2]
-
Quenching (If Reactive): If the mixture contains residual acid chlorides or active reagents, quench slowly in an ice bath before transfer to the waste container.
-
Container Selection: Use HDPE (High-Density Polyethylene) carboys.[1][2] Avoid metal drums due to corrosion risk.[2]
-
Venting: Use a vented cap (e.g., Nalgene® vented closure) for the first 24 hours to prevent pressure buildup from slow off-gassing or thermal equilibration.[2]
-
Labeling: List all constituents. Highlight "Amino Alcohol" to alert waste handlers of the basic nature.
Emergency Spill Procedures
Immediate Action for Spills > 100 mL
-
Evacuate & Ventilate: Vapors are irritating to the respiratory tract.[2]
-
PPE Upgrade: Wear butyl rubber gloves (nitrile provides only splash protection for amines) and a face shield.[2]
-
Containment: Dike the spill with inert absorbent pads or vermiculite.[2][5] Do not use sawdust (combustible reaction risk).[2]
-
Neutralization (On Floor Only):
-
Collection: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive/Combustible."[2]
Visualizing the Workflow
The following diagram outlines the decision logic for handling 2-(ethylmethylamino)ethanol waste streams.
Figure 1: Decision logic for the safe disposal of CWC Schedule 2 amino alcohols.
References
-
Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals, Schedule 2.[2][8] Retrieved from [Link][1][2][9]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7604, 2-(Ethylmethylamino)ethanol.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Retrieved from [Link][1][2]
Sources
- 1. Schedule 2 | OPCW [opcw.org]
- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. METHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. List of Schedule 2 substances (CWC) - Wikipedia [en.wikipedia.org]
- 9. eCFR :: 15 CFR Part 713 -- Activities Involving Schedule 2 Chemicals [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
